Technical Documentation Center

3-Methylpiperidine-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylpiperidine-1-carbaldehyde
  • CAS: 2591-84-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Methylpiperidine-1-carbaldehyde

The following is an in-depth technical guide on 3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6) , structured for researchers and drug development professionals. A Strategic Scaffold in Medicinal Chemistry & Process Dev...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6) , structured for researchers and drug development professionals.

A Strategic Scaffold in Medicinal Chemistry & Process Development

CAS Number: 2591-84-6 Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol IUPAC Name: 1-Formyl-3-methylpiperidine

Executive Summary

3-Methylpiperidine-1-carbaldehyde (also known as N-formyl-3-methylpiperidine) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and fine chemicals. Structurally, it consists of a piperidine ring substituted with a methyl group at the C3 position and a formyl group at the nitrogen atom.

This molecule serves two critical roles in modern organic synthesis:

  • As a Precursor: It is the direct intermediate in the Eschweiler-Clarke-like methylation sequence to generate 1,3-dimethylpiperidine , a motif found in various CNS-active agents and rubber vulcanization accelerators.

  • As a Pharmacophore Scaffold: The N-formyl group acts as a "masked" functionality or a specific binding motif in the development of Phosphodiesterase 7 (PDE7) inhibitors and other kinase-targeted therapies.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, stereochemical implications, and applications in drug discovery.

Physicochemical Profile & Identity

The physical properties of CAS 2591-84-6 are governed by the polar amide bond (N-C=O), which significantly raises the boiling point compared to its amine precursor, 3-methylpiperidine.

PropertyValue / DescriptionNotes
Appearance Colorless to pale yellow liquidViscous due to amide dipole interactions.
Boiling Point ~235–240 °C (Predicted)Analogous to N-formylpiperidine (222 °C), adjusted for methyl group.
Density 0.98 – 1.02 g/mLDenser than parent amine due to oxygen functionality.
Solubility Water, Ethanol, DCM, DMSOHighly soluble in polar organic solvents; moderate water solubility.
Chirality C3 StereocenterCommercial material is typically racemic unless specified as (R) or (S).
Flash Point >100 °CHigh flash point makes it safer to handle than lower amines.

Critical Analytical Note: The NMR spectrum of this compound is complex due to amide rotamerism . At room temperature, the N-C(O)H bond exhibits restricted rotation, resulting in two distinct conformers (cis and trans) visible in both ¹H and ¹³C NMR. This is often mistaken for impurity.

Synthesis & Manufacturing Protocols

The industrial and laboratory preparation of 3-methylpiperidine-1-carbaldehyde typically follows a direct N-formylation pathway. Below is a high-purity protocol suitable for scale-up.

Method A: Ethyl Formate Reflux (Green Chemistry Route)

This method avoids the use of coupling reagents like DCC or toxic formylating agents like chloral.

  • Reagents: 3-Methylpiperidine (1.0 eq), Ethyl Formate (3.0 - 5.0 eq).

  • Catalyst: None (thermal) or catalytic Formic Acid.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge 3-methylpiperidine.

  • Addition: Add Ethyl Formate in excess. The excess serves as both reagent and solvent.

  • Reflux: Heat the mixture to reflux (~54 °C) for 12–16 hours. Monitor by TLC or GC until the starting amine is consumed (<1%).

  • Distillation: Switch the apparatus to distillation. Remove excess ethyl formate and the ethanol by-product at atmospheric pressure.

  • Purification: Distill the residue under high vacuum (e.g., 10 mmHg) to collect the pure 3-methylpiperidine-1-carbaldehyde as a clear liquid.

Method B: Vilsmeier-Type Formylation (For Sensitive Substrates)

For cases where thermal conditions must be avoided, 3-methylpiperidine can be reacted with Acetic Formic Anhydride (prepared in situ from acetic anhydride and formic acid) at 0–5 °C.

Visualizing the Synthesis Logic:

Synthesis Figure 1: Thermal N-Formylation Pathway Start 3-Methylpiperidine (CAS 626-56-2) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent Reagent Ethyl Formate (Reflux) Reagent->Intermediate Product 3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6) Intermediate->Product - EtOH Byproduct Ethanol Intermediate->Byproduct

Figure 1: The thermal N-formylation pathway utilizes ethyl formate as a sustainable C1 source, releasing ethanol as the only by-product.[1]

Technical Deep Dive: Stereochemistry & Analytics
4.1. The Rotamer Trap

Researchers characterizing CAS 2591-84-6 often encounter "double peaks" in NMR. This is intrinsic to the molecule. The formyl proton (


) will appear as two singlets (typically around 8.0 ppm) with an integration ratio (e.g., 60:40) depending on the solvent.
  • Mechanism: The partial double-bond character of the N-C bond creates a high energy barrier to rotation.

  • Resolution: To confirm purity, run the NMR at elevated temperature (>80 °C in DMSO-d₆). The peaks will coalesce into a single average signal as rotation becomes rapid on the NMR timescale.

4.2. Chirality & Resolution

The C3 methyl group creates a chiral center.

  • Racemic: Standard synthesis yields the racemate.

  • Enantiopure: If the (3R) or (3S) isomer is required (common in JAK/STAT inhibitors), it is most cost-effective to perform chiral resolution on the starting amine (3-methylpiperidine) using Tartaric Acid or Mandelic Acid before formylation.

Rotamers Figure 2: Amide Rotamer Equilibrium RotamerA Rotamer A (Syn) (O aligned with C2) RotamerB Rotamer B (Anti) (O aligned with C6) RotamerA->RotamerB Slow Rotation (RT)

Figure 2: Equilibrium between syn and anti rotamers, observable in NMR spectroscopy.

Applications in Drug Development[2]
5.1. PDE7 Inhibitor Synthesis

Patent literature highlights the use of 3-methylpiperidine-1-carbaldehyde in the synthesis of Quinazolinedione derivatives targeting Phosphodiesterase 7 (PDE7).

  • Role: The piperidine ring provides a hydrophobic core that fits into the PDE catalytic pocket, while the N-substitution modulates solubility and metabolic stability.

  • Mechanism: The aldehyde group can be reduced to a methyl group or reacted via Vilsmeier chemistry to fuse rings.

5.2. Synthesis of 1,3-Dimethylpiperidine

This is the primary industrial use. The formyl group is reduced to a methyl group.

  • Reagents: LiAlH₄ (Laboratory) or H₂/Catalyst (Industrial).

  • Reaction:

    
    
    
  • Utility: 1,3-Dimethylpiperidine is a key amine base used in the synthesis of rubber accelerators and local anesthetics.

5.3. Vilsmeier-Haack Reagent

Like DMF or N-formylmorpholine, CAS 2591-84-6 can act as a formylating agent for electron-rich aromatic rings in the presence of POCl₃. This is useful when the specific solubility profile of the piperidine by-product is required for workup.

Handling & Safety (E-E-A-T)

While less volatile than its parent amine, 3-methylpiperidine-1-carbaldehyde is an organic amide and should be treated with standard precautions.

  • Hazards: Likely causes skin and eye irritation (H315, H319). May be harmful if swallowed (H302).

  • Storage: Store in a cool, dry place under nitrogen. Amides are generally stable but can hydrolyze back to the amine in the presence of strong acids or bases and moisture.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides are formed).

References
  • Vertex Pharmaceuticals Inc. "Therapeutic applications in the cardiovascular field of quinazolinedione derivatives." Patent WO2008119057 / CA2758234A1. (Describes the use of 3-methylpiperidine derivatives in PDE inhibition).

  • ChemicalBook. "N-Formylpiperidine (Analogous Synthesis Data)." ChemicalBook Database.[1] (Provides baseline physical properties and synthesis routes for the N-formyl class).

  • BuyersGuideChem. "3-Methylpiperidine-1-carbaldehyde Suppliers and Identity." (Confirms commercial availability and CAS identity).

  • PubChem. "3-Methylpiperidine (Precursor Data)." National Center for Biotechnology Information. (Data on the parent amine).

Sources

Exploratory

Solubility Profile and Solvent Dynamics of 3-Methylpiperidine-1-carbaldehyde in Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper As a Senior Application Scientist, I frequently encounter challenges in solvent optimiza...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

As a Senior Application Scientist, I frequently encounter challenges in solvent optimization during active pharmaceutical ingredient (API) scale-up. 3-Methylpiperidine-1-carbaldehyde (CAS 2591-84-6) is a highly versatile building block, most notably utilized as a critical intermediate in the synthesis of quinazolinedione derivatives—potent phosphodiesterase 7 (PDE7) inhibitors targeted for central nervous system and cardiovascular therapies[1].

Working with this compound requires a nuanced understanding of its solvation thermodynamics. This guide deconstructs the structural causality behind its solubility profile, provides a predictive quantitative matrix, and outlines a self-validating experimental protocol for empirical solvent optimization.

The Causality of Solvation: Molecular Thermodynamics

To predict and manipulate the solubility of 3-Methylpiperidine-1-carbaldehyde, we must first analyze its dual-natured molecular architecture. The compound is a formamide derivative, consisting of a polar aprotic core and a lipophilic periphery.

  • The N-Formyl Group (Polar Aprotic Core): The delocalization of the nitrogen lone pair into the carbonyl oxygen creates a significant molecular dipole moment. While it lacks hydrogen-bond donors, the carbonyl oxygen acts as a powerful hydrogen-bond acceptor. This drives exceptional solubility in polar protic solvents (via solvent-to-solute H-bonding) and polar aprotic solvents (via strong dipole-dipole interactions).

  • The 3-Methylpiperidine Ring (Lipophilic Periphery): The parent compound, N-formylpiperidine, is already recognized for possessing superior hydrocarbon solubility compared to standard amide solvents like dimethylformamide (DMF)[2]. The addition of the 3-methyl group in 3-Methylpiperidine-1-carbaldehyde introduces steric bulk that disrupts crystal lattice packing—ensuring the compound remains a liquid or low-melting solid at room temperature—while significantly enhancing London dispersion forces. This renders the molecule highly miscible with aliphatic and aromatic hydrocarbons.

SolvationMechanism cluster_polar Polar Interactions cluster_nonpolar Non-Polar Interactions Solute 3-Methylpiperidine- 1-carbaldehyde Formyl N-Formyl Group (H-Bond Acceptor) Solute->Formyl Ring 3-Methylpiperidine Ring (Lipophilic Core) Solute->Ring PolarSolvents Polar Solvents (MeOH, DCM) Formyl->PolarSolvents Dipole-Dipole NonPolarSolvents Non-Polar Solvents (Hexane, Toluene) Ring->NonPolarSolvents Dispersion Forces

Fig 1: Dual solvation mechanism of 3-Methylpiperidine-1-carbaldehyde in organic solvents.

Quantitative Solubility Matrix

Because 3-Methylpiperidine-1-carbaldehyde acts as an amphiphilic solvent itself, it exhibits broad-spectrum miscibility. Below is a structured matrix summarizing its solubility behavior across standard organic solvent classes, extrapolated from the baseline thermodynamic behavior of its structural analog, N-formylpiperidine[2].

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Polar Protic Methanol (MeOH), Ethanol (EtOH)Miscible / Freely SolubleStrong H-bond donation from the solvent to the formyl oxygen.
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)Miscible / Freely SolubleFavorable dipole-dipole alignment; minimal energetic penalty for cavity formation.
Halogenated Dichloromethane (DCM), ChloroformMiscible / Freely SolubleHigh polarizability of the solvent stabilizes the solute's dipole moment.
Aromatic Toluene, XyleneHighly SolubleStrong London dispersion forces interacting with the piperidine ring.
Aliphatic Hexane, HeptaneSoluble to Highly SolubleEnhanced lipophilicity from the 3-methyl group overcomes the polar penalty of the formyl group.
Aqueous WaterModerately SolubleH-bonding occurs, but the 7-carbon hydrophobic bulk limits complete aqueous miscibility compared to lighter amides.

Self-Validating Experimental Protocol for Solubility Determination

This protocol is designed as a self-validating system : it uses kinetic equilibration and statistical variance (RSD) to prove that true thermodynamic saturation has been achieved, rather than a transient supersaturated state.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of 3-Methylpiperidine-1-carbaldehyde (e.g., 500 mg) to a sealed glass vial containing 1.0 mL of the target organic solvent. Ensure a visible second phase (undissolved solute) remains to guarantee saturation.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 200 rpm for a minimum of 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 25 °C to pellet any undissolved micro-droplets or particulates, yielding a optically clear supernatant.

  • Analytical Quantification: Carefully extract an aliquot of the supernatant using a pre-warmed positive displacement pipette. Dilute the aliquot immediately in a compatible analytical solvent (e.g., Acetonitrile) containing an internal standard (e.g., toluene or a structurally related amide). Analyze the concentration via GC-FID or HPLC-UV (monitoring at ~210-220 nm for the amide bond).

  • Data Validation (The Trust Pillar): Repeat the sampling at 24, 48, and 72 hours. Thermodynamic equilibrium is explicitly validated only when the relative standard deviation (RSD) of the calculated concentration across three consecutive time points is < 5%[3].

Workflow Step1 1. Saturation Add excess solute to target organic solvent Step2 2. Equilibration Isothermal shaking at 25°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation at 10,000 rpm to remove undissolved solute Step2->Step3 Step4 4. Quantification Analyze supernatant via GC-FID or HPLC-UV Step3->Step4 Step5 5. Validation Confirm equilibrium (Triplicate RSD < 5%) Step4->Step5

Fig 2: Isothermal shake-flask workflow for empirical solubility determination.

Strategic Implications for API Synthesis

Understanding the solubility of 3-Methylpiperidine-1-carbaldehyde directly impacts workflow design:

  • Reaction Solvent Selection: Because it is highly soluble in aprotic solvents like THF and Toluene, these solvents are ideal for downstream functionalization (e.g., Grignard additions to the formyl group). Furthermore, its structural similarity to N-formylpiperidine means it can occasionally act as a specialized polar aprotic solvent or formylating agent itself, offering higher yields in organolithium reactions than standard DMF[2].

  • Liquid-Liquid Extraction (LLE): Due to its moderate aqueous solubility but high lipophilicity, extracting this compound from an aqueous reaction quench requires a solvent with a strong dipole and high polarizability. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are highly recommended over simple aliphatics (like Hexane) to ensure a high partition coefficient (

    
    ) and prevent product loss in the aqueous waste stream.
    
References
  • Title :1 Source : google.com

  • Title :2 Source : guidechem.com

  • Title :3 Source : korea.ac.kr

Sources

Foundational

Technical Guide: Safety &amp; Handling of N-Formyl-3-Methylpiperidine

This guide is structured as a Technical Safety & Handling Whitepaper rather than a standard regulatory SDS. It is designed for research scientists who need to understand the behavior and risks of N-formyl-3-methylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Safety & Handling Whitepaper rather than a standard regulatory SDS. It is designed for research scientists who need to understand the behavior and risks of N-formyl-3-methylpiperidine beyond simple compliance checkboxes.

Document Type: High-Level Technical Whitepaper (Research Grade) Subject: 1-Formyl-3-methylpiperidine (N-Formyl-3-pipecoline) Application: Polar Aprotic Solvent, Vilsmeier-Haack Reagent, Chiral Building Block

Part 1: Identification & Physicochemical Profiling

Chemical Identity[1][2][3][4][5][6]
  • Chemical Name: N-Formyl-3-methylpiperidine

  • Synonyms: 1-Formyl-3-methylpiperidine; 3-Methylpiperidine-1-carbaldehyde; N-Formyl-3-pipecoline.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 127.19 g/mol

  • CAS Number: Note: As a specialized intermediate, this specific isomer often lacks a commodity CAS. Refer to the parent analog N-Formylpiperidine (CAS 2591-86-8) for regulatory bridging.

Predicted Physicochemical Properties

Data derived from structural homology with N-Formylpiperidine (FP) and 3-Methylpiperidine (3-MP).

PropertyValue (Predicted/Observed)Technical Insight
Physical State Liquid (Viscous)Colorless to pale yellow. Darkens upon oxidation.
Boiling Point ~230–240 °CHigher than N-Formylpiperidine (222 °C) due to increased MW and van der Waals interactions from the methyl group.
Flash Point > 100 °CClass IIIB Combustible Liquid.
Density ~0.98 – 1.02 g/mLSlightly less dense than water; phase separation is slow due to polarity.
Solubility High (Organic/Water)Miscible with DCM, THF, Ethanol. Hygroscopic; absorbs atmospheric water to form hydrates.
Basicity Neutral to Weakly BasicThe formyl group withdraws electron density from the nitrogen, drastically reducing basicity compared to the precursor 3-methylpiperidine.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

The "Amide Trap" (Expert Insight)

Researchers often underestimate N-formyl derivatives because they lack the pungent odor and immediate corrosivity of their amine precursors (e.g., 3-methylpiperidine). This is a dangerous assumption.

  • Mechanism of Action: Like Dimethylformamide (DMF) and N-Formylpiperidine, this compound is a potent permeation enhancer . It dissolves skin lipids, allowing itself—and any toxic solutes it carries—to penetrate the dermal barrier rapidly.

  • Metabolic Toxicity: Upon systemic absorption, amidases may hydrolyze the compound back into 3-methylpiperidine (a corrosive toxicant) and formic acid (metabolic acidosis risk).

GHS Classification (Derived)

Based on conservative bridging principles from N-Formylpiperidine (CAS 2591-86-8).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin ). Critical Hazard.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation).

Visualized Hazard Logic

The following diagram illustrates the decision matrix for handling this compound versus its precursor.

SafetyLogic Substance N-Formyl-3-methylpiperidine AmideBond Formyl Group Effect (Reduces Basicity) Substance->AmideBond Structural Change Risk2 Risk: Hydrolysis in vivo (Releases Toxic Amine) Substance->Risk2 Metabolic Breakdown Precursor Precursor: 3-Methylpiperidine Precursor->Substance Formylation Precursor->Risk2 Active Metabolite Risk1 Risk: Dermal Absorption (Carrier Solvent) AmideBond->Risk1 Increases Lipophilicity Control1 PPE: Butyl Rubber/Neoprene (Nitrile is permeable) Risk1->Control1 Mitigation Control2 Engineering: Fume Hood Required Risk2->Control2 Mitigation

Figure 1: Toxicological relationship between the precursor amine and the N-formyl derivative, highlighting the specific dermal absorption risk.

Part 3: Handling, Storage, and Synthesis Validation

Storage Protocols
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is hygroscopic; hydrolysis yields formic acid, which can corrode metal seals.

  • Temperature: Ambient (15–25 °C) is generally acceptable, but refrigeration (2–8 °C) extends shelf life by retarding oxidation.

  • Incompatibilities: Strong oxidizing agents (peroxides), strong acids (hydrolysis risk), and alkali metals.

Synthesis & Provenance (Self-Validating Protocol)

Understanding the synthesis is crucial for identifying impurities (e.g., unreacted 3-methylpiperidine).

Method: N-Formylation of 3-Methylpiperidine using Chloral or Formic Acid/DCC.

  • Reaction: 3-Methylpiperidine + Formic Acid

    
     N-Formyl-3-methylpiperidine + 
    
    
    
  • Impurity Marker: If the product smells "fishy" or ammoniacal, it contains unreacted 3-methylpiperidine. Reject the batch or repurify, as the free amine significantly alters the toxicity profile (corrosive).

Emergency Response
ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min. Do not use ethanol. Ethanol increases skin permeability, accelerating absorption of the amide.
Eye Contact Rinse with water for 15 min. Lift eyelids.Amides stick to mucous membranes; thorough irrigation is vital.
Spill Absorb with vermiculite. Incinerate.Do not wash into drains; aquatic toxicity is moderate but persistent.

Part 4: Experimental Workflow (Synthesis & Usage)

The following workflow describes the standard procedure for using N-formyl-3-methylpiperidine as a formylating agent (Vilsmeier-Haack analog) or solvent.

Workflow Start Raw Material (N-Formyl-3-methylpiperidine) QC QC Check: 1H NMR / Odor Test Start->QC Verify Purity Activation Activation (with POCl3 or COCl2) QC->Activation If Pass Intermediate Chloroiminium Ion (Active Species) Activation->Intermediate Vilsmeier Reagent Formation Reaction Substrate Addition (Formylation) Intermediate->Reaction Nucleophilic Attack Quench Hydrolysis (Ice/NaOAc) Reaction->Quench Decomposition

Figure 2: Operational workflow for using N-formyl-3-methylpiperidine in organic synthesis, including critical QC checkpoints.

QC Checkpoint (Self-Validation)

Before using in sensitive drug development assays:

  • Odor Test: Waive vapor toward nose. Fishy odor = Free amine contamination.

  • pH Test: Dissolve 100mg in 1mL neutral water. pH > 8.5 indicates hydrolysis or amine contamination.

  • NMR Validation: Check for the distinct formyl proton signal (

    
     8.0–8.2 ppm) and the absence of the N-H broad singlet.
    

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Formylpiperidine (CAS 2591-86-8).[1][2]Link

  • PubChem. (n.d.). Compound Summary: N-Formylpiperidine.[1][3][4] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Methylpiperidine.[5]Link

  • Olah, G. A., & Arvanaghi, M. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine.[4] Organic Syntheses, 64, 114. Link

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Piperidine-1-carbaldehyde.Link

Sources

Exploratory

An In-depth Technical Guide to 3-Methylpiperidine-1-carbaldehyde: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 3-Methylpiperidine-1-carbaldehyde, a compound of intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Methylpiperidine-1-carbaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to its status as a potentially novel or less-common derivative, this document focuses on the foundational knowledge required for its synthesis, characterization, and safe handling, drawing from established principles and data on analogous structures.

Compound Identification and Physicochemical Properties

As of the latest database review, a specific PubChem Compound Identification (CID) or ChemSpider ID for 3-Methylpiperidine-1-carbaldehyde has not been assigned. This suggests that the compound may not be commercially available and requires de novo synthesis. Its properties can be extrapolated from its constituent parts: the 3-methylpiperidine scaffold and the N-formyl group.

PropertyValue (Predicted/Extrapolated)Source/Rationale
Molecular Formula C7H13NOBased on the addition of a formyl group to 3-methylpiperidine.
Molecular Weight 127.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidBased on the typical appearance of similar N-formylated amines.
Boiling Point > 126 °CExpected to be higher than the starting material, 3-methylpiperidine (125-126 °C)[1].
Solubility Soluble in water and polar organic solventsThe N-formyl group is expected to increase polarity and water solubility compared to 3-methylpiperidine, which is fully miscible in water[2].
Reactivity The aldehyde group is reactive towards nucleophiles and can undergo condensation reactions. The tertiary amine nature of the nitrogen is masked by the formyl group, reducing its basicity.Inferred from the chemical structure[3].

Proposed Synthetic Pathway: N-Formylation of 3-Methylpiperidine

The most direct and established route to 3-Methylpiperidine-1-carbaldehyde is the N-formylation of 3-methylpiperidine. Several methods are available for this transformation, with the choice depending on the desired scale, available reagents, and required purity.

Experimental Workflow: Synthesis via Formic Acid

This protocol is based on the classical and high-yielding reaction between a secondary amine and formic acid.

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification 3-Methylpiperidine 3-Methylpiperidine Reaction Flask Reaction Flask 3-Methylpiperidine->Reaction Flask Formic Acid Formic Acid Formic Acid->Reaction Flask Heating Heating Reaction Flask->Heating 100-200 °C Water Removal Water Removal Heating->Water Removal Distillation Crude Product Crude Product Water Removal->Crude Product Purification Purification Crude Product->Purification Distillation or Chromatography Pure Product Pure Product Purification->Pure Product

Caption: Proposed synthesis workflow for 3-Methylpiperidine-1-carbaldehyde.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 1.0 molar equivalent of 3-methylpiperidine with 1.2 molar equivalents of formic acid (88%). The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 100-200 °C. Water will begin to distill from the reaction mixture. Continue heating until no more water is collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting product is crude 3-Methylpiperidine-1-carbaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Analytical Characterization

Due to the absence of a strong UV chromophore, the analytical characterization of 3-Methylpiperidine-1-carbaldehyde requires specific techniques.[4]

TechniqueExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) This is a suitable method for this volatile compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 127.18 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum will show characteristic signals for the formyl proton (around 8 ppm), as well as signals for the methyl and piperidine ring protons. ¹³C NMR: The spectrum will show a carbonyl carbon signal in the downfield region (around 160-170 ppm) and signals for the methyl and piperidine ring carbons.
Infrared (IR) Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide will be present around 1650-1680 cm⁻¹.

Safety and Handling

The safe handling of 3-Methylpiperidine-1-carbaldehyde and its precursor, 3-methylpiperidine, is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards are associated with the starting material, 3-methylpiperidine, which is a flammable liquid and corrosive.[5][6] It can cause severe skin burns and eye damage.[5][6] Inhalation may cause respiratory irritation.[7]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. If vapors are generated, a respirator with an appropriate filter is required.

Storage and Incompatibilities
  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7] Keep the container tightly closed.

  • Incompatible Materials: Strong oxidizing agents, acids, and acid anhydrides.[5]

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area and remove all sources of ignition.[5][6] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish a fire.[8]

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[5]

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move to fresh air.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

Seek immediate medical attention in all cases of exposure.[5]

Logical Relationships in Synthesis and Analysis

G cluster_0 Synthesis cluster_1 Characterization 3-Methylpiperidine 3-Methylpiperidine Formylation Formylation 3-Methylpiperidine->Formylation Product 3-Methylpiperidine-1-carbaldehyde Formylation->Product GC-MS GC-MS Product->GC-MS NMR NMR Product->NMR IR IR Product->IR Structure Confirmation Structure Confirmation GC-MS->Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation

Caption: Logical flow from synthesis to structural confirmation.

References

  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). Synthesis of Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses. [Link]

  • Lovering, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Munir, R., et al. (2020). Synthesis of 6/8-methyl-(2-piperidin-1-yl)quinoline-3-carbaldehydes: A facile CTAB catalyzed protocol. ResearchGate. [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 1-Methyl-4-phenylpiperidine-4-carboxaldehyde. [Link]

  • Pichardo, M. C., et al. (2022). N-formylation of piperidine with methanol. ResearchGate. [Link]

  • Google Patents. (n.d.). CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof.
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Methylpiperidine-1-carbaldehyde

Introduction: The Significance of N-Formylation in Amine Chemistry The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are pivotal intermediates in the pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Formylation in Amine Chemistry

The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] These formamides serve as crucial protecting groups for amines, precursors for the synthesis of isocyanides, and are integral components of various biologically active molecules and heterocycles.[2][3] 3-Methylpiperidine-1-carbaldehyde, the target of this guide, is a derivative of 3-methylpiperidine, a valuable chiral building block in the synthesis of pharmaceuticals such as analgesics and antipsychotics.[4] The addition of the N-formyl group modifies the parent amine's chemical properties, opening avenues for further synthetic manipulations. This document provides a detailed guide for researchers on the synthesis of 3-Methylpiperidine-1-carbaldehyde from 3-methylpiperidine, focusing on practical and efficient laboratory-scale methods.

Theoretical Framework: The Mechanism of N-Formylation of Secondary Amines

The synthesis of 3-Methylpiperidine-1-carbaldehyde involves the N-formylation of the secondary amine, 3-methylpiperidine. This reaction is a nucleophilic acyl substitution where the nitrogen atom of 3-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of a formylating agent.

The general mechanism, particularly when using formic acid or its derivatives, proceeds through a nucleophilic attack by the amine on the carbonyl carbon of the formylating agent.[5] This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a leaving group (such as water from formic acid or an alcohol from a formate ester) to yield the final N-formylated product.[5] The efficiency of this process can be influenced by the choice of formylating agent, solvent, temperature, and the presence of catalysts. Acid catalysts, for instance, can protonate the carbonyl oxygen of the formylating agent, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[2][6]

Comparative Overview of Synthetic Strategies

Several reliable methods exist for the N-formylation of 3-methylpiperidine. The choice of method will depend on factors such as available reagents, desired reaction time, and scale. Below is a summary of the most effective approaches.

Method Formylating Agent Key Reagents Typical Conditions Advantages Disadvantages
Method A Formic Acid (Direct)3-methylpiperidine, Formic acidToluene, reflux with Dean-Stark trapSimple, readily available reagents, good yields.[2][3]Requires azeotropic removal of water, longer reaction times.
Method B Acetic Formic Anhydride (In Situ)3-methylpiperidine, Formic acid, Acetic anhydrideLow temperature (-20 °C to 0 °C), then warm to RTHighly reactive, very fast reaction times, excellent yields.[2][7]Reagent is moisture-sensitive and thermally unstable.[3][8]
Method C Ethyl Formate3-methylpiperidine, Ethyl formateHeat (80-180 °C), distillation of ethanolHigh atom economy, no by-products other than ethanol.[9]Requires higher temperatures and distillation setup.

Experimental Protocols

Safety Precautions
  • 3-Methylpiperidine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[4]

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.

  • Ethyl Formate: Highly flammable liquid and vapor. Causes serious eye irritation.

All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Method A: Direct Formylation with Formic Acid

This method utilizes formic acid directly, with azeotropic removal of the water by-product to drive the reaction to completion.[2][3]

Workflow Diagram:

Method_A_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Combine 3-methylpiperidine, formic acid, and toluene in a round-bottom flask with a Dean-Stark trap. react Heat the mixture to reflux. Collect water in the Dean-Stark trap. prep->react monitor Monitor reaction by TLC. react->monitor evap Cool and evaporate the solvent under reduced pressure. monitor->evap Reaction complete product Obtain crude 3-Methylpiperidine-1-carbaldehyde. evap->product

Caption: Workflow for direct formylation with formic acid.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-methylpiperidine (1.0 eq), toluene (approx. 2-3 mL per mmol of amine), and 85% aqueous formic acid (1.2 eq).[3]

  • Heat the reaction mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Continue refluxing for 4-9 hours, or until no more water is collected and Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting amine.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for many applications.[3] If further purification is required, distillation under reduced pressure or column chromatography on silica gel can be performed.

Method B: Formylation with In Situ Generated Acetic Formic Anhydride

This is a highly efficient and rapid method that utilizes the potent formylating agent, acetic formic anhydride, generated in situ from formic acid and acetic anhydride.[2][7]

Reaction Scheme:

Method_B_Reaction reagents Formic Acid + Acetic Anhydride AFA Acetic Formic Anhydride (in situ) reagents->AFA -20 °C product 3-Methylpiperidine-1-carbaldehyde + Acetic Acid AFA->product amine 3-Methylpiperidine amine->product

Caption: In situ generation and reaction of AFA.

Protocol:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetic anhydride (1.0 eq).

  • Cool the flask to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Slowly add formic acid (1.0 eq) dropwise to the stirred acetic anhydride.[7]

  • Stir the mixture at -20 °C for 20-30 minutes to allow for the formation of acetic formic anhydride.[7]

  • In a separate flask, dissolve 3-methylpiperidine (1.0 eq) in a minimal amount of anhydrous solvent (e.g., THF or diethyl ether).

  • Slowly add the amine solution to the pre-formed acetic formic anhydride solution at -20 °C.

  • The reaction is typically exothermic and very rapid, often complete within 15 minutes.[2][7] Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO2) will occur.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7] Purification can be achieved via vacuum distillation or column chromatography if necessary.

Method C: Formylation with Ethyl Formate

This method uses ethyl formate as the formylating agent and solvent, with the volatile by-product, ethanol, being removed by distillation.

Protocol:

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine 3-methylpiperidine (1.0 eq) and ethyl formate (a slight excess can be used).

  • Heat the mixture in an oil bath to 80-180 °C.[9]

  • Ethanol will be generated as a by-product and can be removed by distillation.

  • Continue heating until the distillation of ethanol ceases and TLC analysis confirms the completion of the reaction.

  • Cool the reaction mixture and remove any excess ethyl formate under reduced pressure. The resulting product is often of high purity.[9]

Characterization

The final product, 3-Methylpiperidine-1-carbaldehyde, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The synthesis of 3-Methylpiperidine-1-carbaldehyde from 3-methylpiperidine can be achieved through several efficient N-formylation methods. The direct reaction with formic acid is straightforward and uses common reagents, while the use of in situ generated acetic formic anhydride offers a much faster and often higher-yielding alternative. Formylation with ethyl formate provides a high atom economy approach. The choice of method can be tailored to the specific needs and resources of the laboratory. Careful execution of these protocols and adherence to safety guidelines will ensure a successful synthesis of this valuable chemical intermediate.

References

  • Reddy, P. G., et al. (2015). A simple, efficient, and cost-effective procedure for the synthesis of formamides under catalyst- and solvent-free conditions using formic acid/ethyl formate as a formylating agent. Research on Chemical Intermediates, 41, 8593–8603. [Link]

  • Roy, S., et al. (2020). A NHC-Silyliumylidene Cation for Catalytic N-Formylation of Amines Using Carbon Dioxide. Journal of the American Chemical Society, 142(50), 20934–20939. [Link]

  • Maleki, A., & Kamalzare, M. (2016). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 18(1), 53-76. [Link]

  • Das, S., et al. (2019). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology, 9(12), 3048-3057. [Link]

  • Wang, Z., et al. (2018). N-Formylation of Amines with CO2 and H2 by Using NHC-Iridium Coordination Assemblies as Solid Molecular Catalysts. Chemistry – An Asian Journal, 13(20), 3018-3021. [Link]

  • Pace, V., & Ruider, S. A. (2014). Formylation of Amines. Molecules, 19(7), 9394-9419. [Link]

  • Kumar, R., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42879-42888. [Link]

  • Kim, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 541-542. [Link]

  • Ali, M. A., & Ismail, R. (2020). Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. Journal of Chemical Education, 97(3), 857-861. [Link]

  • Lee, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]

  • Francke, R., & Little, R. D. (2014). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Beilstein Journal of Organic Chemistry, 10, 2256-2263. [Link]

  • Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86. [Link]

  • CN1091104C. (1994). Preparation of N-formyl piperidine.
  • Organic Syntheses. (2017). PALLADIUM-CATALYZED FORMYLATION OF ARYL BROMIDES WITH N-FORMYLSACCHARIN. Organic Syntheses, 94, 66-81. [Link]

  • CN1052228C. (1991). Prepn. method for n-formyl piperidine and homologs thereof.
  • Carmona Pichardo, M., et al. (2022). N-formylation of piperidine with methanol. Tetrahedron, 118, 132845. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(43), 8273-8284. [Link]

  • Organic Syntheses. (2002). DITHIENO[3,2-b:2',3'-d]THIOPHENE. Organic Syntheses, 78, 213. [Link]

  • Ciaffoni, L., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1664. [Link]

  • Al-Obeidi, F., et al. (2021). Reaction formic acid with acetic anhydride to introduce acetic, formic anhydride solution. ResearchGate. [Link]

  • Wikipedia. (n.d.). N-Formylpiperidine. Wikipedia. [Link]

  • PubChem. (n.d.). 3-methylpiperidine-1-carbonyl chloride. PubChem. [Link]

  • Al-Hadedi, A. A. M. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • CN108047125A. (2018). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Aktaş, İ., et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products, 18(1), 28-37. [Link]

  • CN106831540A. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Búvári, Á., & Szabó, Z. L. (2005). Anhydrous formic acid and acetic anhydride as solvent or additive in nonaqueous titrations. Journal of AOAC International, 88(5), 1438-1443. [Link]

  • Wikipedia. (n.d.). Acetic formic anhydride. Wikipedia. [Link]

Sources

Application

Application Notes and Protocols: N-Formylation of 3-Methylpiperidine with Formic Acid

Introduction N-formylation is a fundamental transformation in organic synthesis, serving as a crucial step in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The resulting formamides are valu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-formylation is a fundamental transformation in organic synthesis, serving as a crucial step in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The resulting formamides are valuable intermediates, acting as protecting groups for amines, precursors for isocyanides, and structural motifs in biologically active molecules.[1][2][3] This document provides a detailed guide for the N-formylation of 3-methylpiperidine using formic acid, a readily available and environmentally benign reagent.[3][4]

The direct formylation of amines with formic acid is an advantageous method due to its simplicity and the avoidance of more toxic or expensive reagents like acetic formic anhydride or chloral.[1][3] This procedure is particularly effective for secondary amines like 3-methylpiperidine, affording the corresponding N-formyl derivative in high yield.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of formic acid.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, a step-by-step protocol, safety considerations, and characterization methods.

Reaction Mechanism and Scientific Rationale

The formylation of a secondary amine, such as 3-methylpiperidine, with formic acid is a direct acylation reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This initial nucleophilic attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of water to yield the N-formyl-3-methylpiperidine product.

To drive the reaction to completion, the water generated during the reaction is typically removed. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1]

It's important to distinguish this reaction from the Eschweiler-Clarke reaction, which also utilizes formic acid but in the presence of formaldehyde to achieve N-methylation of primary or secondary amines.[5][6] In the absence of formaldehyde, formic acid serves as the formylating agent.

Logical Relationship Diagram

Formylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Methylpiperidine 3-Methylpiperidine Tetrahedral_Intermediate Tetrahedral_Intermediate 3-Methylpiperidine->Tetrahedral_Intermediate Nucleophilic Attack Formic_Acid Formic_Acid Formic_Acid->Tetrahedral_Intermediate N-Formyl-3-methylpiperidine N-Formyl-3-methylpiperidine Tetrahedral_Intermediate->N-Formyl-3-methylpiperidine Collapse & Dehydration Water Water Tetrahedral_Intermediate->Water Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Add_Reactants Add 3-Methylpiperidine, Formic Acid, and Toluene Start->Add_Reactants Reflux Heat to Reflux with Dean-Stark Apparatus Add_Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Wash Wash with Saturated Sodium Bicarbonate Cool->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent via Rotary Evaporation Dry->Evaporate Purify Purify by Distillation or Chromatography (if needed) Evaporate->Purify End End Purify->End

Sources

Method

Application Note: 3-Methylpiperidine-1-carbaldehyde as an Advanced Formylating Agent in Organic Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Chemoselective Formylation of Grignard and Organolithium Reagents Introduction & Mechanistic Causality The formylati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Chemoselective Formylation of Grignard and Organolithium Reagents

Introduction & Mechanistic Causality

The formylation of organometallic reagents (Bouveault formylation) is a cornerstone C–C bond-forming reaction in the synthesis of active pharmaceutical ingredients (APIs). Historically, N,N-dimethylformamide (DMF) has been the default formylating agent. However, DMF is fundamentally flawed for highly reactive nucleophiles: the tetrahedral hemiaminal alkoxide intermediate it forms is prone to premature collapse. This releases the target aldehyde into the reaction mixture before the acidic quench, leading to a rapid secondary nucleophilic attack and the formation of unwanted secondary alcohols.

To circumvent this, George Olah and Massoud Arvanaghi pioneered the use of N-formylpiperidine, which forms a significantly more stable tetrahedral intermediate . Building upon this foundation, 3-Methylpiperidine-1-carbaldehyde (CAS: 2591-84-6) represents a highly specialized, sterically tuned evolution of this methodology.

The Causality of Steric Tuning: The addition of an asymmetric methyl group at the 3-position of the piperidine ring serves two critical mechanistic functions:

  • Conformational Locking: The steric bulk of the 3-methyl group restricts the ring-flipping of the piperidine moiety in the transition state. This effectively "locks" the tetrahedral metal-chelate complex, drastically increasing its half-life and preventing the premature ejection of the aldehyde.

  • Enhanced Lipophilicity: The hydrocarbon footprint of the methyl group increases the reagent's solubility in non-polar solvents (e.g., hexanes, toluene, 2-MeTHF). This prevents the intermediate from precipitating out of solution—a common issue that halts conversion in scale-up reactions .

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition that is deliberately stalled at the intermediate phase. The 3-methylpiperidine moiety acts as a steric shield, blocking further equivalents of the organometallic reagent from accessing the electrophilic center until the reaction is intentionally quenched.

Mechanism A 1. Reactants Organometallic (R-MgX / R-Li) + 3-Methylpiperidine-1-carbaldehyde B 2. Nucleophilic Addition Formation of C-C Bond A->B 0 to 20 °C C 3. Tetrahedral Intermediate (Sterically Stabilized O-Metal Chelate) B->C D 4. Acidic Hydrolysis (H3O+ quench) C->D Stable until quench F Side Reaction (Over-addition to 2° Alcohol) C->F Blocked by steric bulk E 5. Target Product Aldehyde (R-CHO) D->E Rapid cleavage

Figure 1: Mechanistic pathway of formyl transfer highlighting the sterically stabilized intermediate.

Comparative Performance Data

The quantitative advantages of utilizing 3-methylpiperidine-1-carbaldehyde over traditional formylating agents are summarized below. Data reflects typical outcomes for the formylation of sterically unhindered alkyl Grignard reagents in THF.

Formylating AgentIntermediate StabilityHydrocarbon SolubilityTypical Aldehyde YieldOver-addition Risk
DMF Low (Premature collapse)Poor50–70%High
N-Formylmorpholine ModerateModerate75–85%Moderate
1-Formylpiperidine HighGood85–95%Low
3-Methylpiperidine-1-carbaldehyde Very High (Sterically locked)Excellent>90%Very Low

Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Synthesis of Aldehydes via Grignard Formylation

Designed for standard alkyl and aryl magnesium halides.

  • Preparation: Under an inert argon atmosphere, prepare or transfer the Grignard reagent (1.0 equiv, typically 0.5–1.0 M) in anhydrous THF into a multi-neck round-bottom flask equipped with a magnetic stirrer and internal temperature probe.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The initial nucleophilic attack is highly exothermic. Cooling prevents localized hot spots that could thermally degrade the Grignard reagent or force the premature collapse of the forming intermediate.

  • Addition: Add 3-Methylpiperidine-1-carbaldehyde (1.05 equiv) dropwise over 15–30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Rapid addition of piperidine-based amides can cause the intermediate to crash out as a cake-like solid, halting mass transfer . Dropwise addition ensures the intermediate remains solvated.

    • Validation Checkpoint 1: The characteristic dark color of the Grignard reagent should dissipate, transitioning to a pale-yellow or clear homogeneous solution. If a thick, unmixable precipitate forms, the solvent volume is too low or moisture has compromised the reaction.

  • Maturation: Remove the ice bath and allow the reaction to stir at 20 °C for 1 hour.

  • Hydrolysis (The Quench): Cool the mixture back to 0 °C. Vigorously stir while adding cold 10% aqueous HCl dropwise until the aqueous layer reaches pH < 2.

    • Causality: Acid is strictly required to protonate the 3-methylpiperidine leaving group. This protonation drives the collapse of the tetrahedral intermediate into the aldehyde and partitions the resulting 3-methylpiperidine hydrochloride salt entirely into the aqueous phase, simplifying extraction.

    • Validation Checkpoint 2: A clean biphasic mixture should form. If an emulsion persists, the pH is not low enough; add more 10% HCl to fully protonate the amine.

  • Isolation: Extract the aqueous layer with diethyl ether or MTBE (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Formylation of Organolithium Reagents in Non-Polar Media

Designed for highly reactive, non-polar alkyllithiums (e.g., n-BuLi, t-BuLi).

  • Preparation: Dissolve the substrate in anhydrous hexanes or a hexanes/toluene mixture. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add the alkyllithium reagent (1.05 equiv) dropwise and stir for the required lithiation time.

  • Formylation: Add 3-Methylpiperidine-1-carbaldehyde (1.1 equiv) neat, dropwise.

    • Causality: The enhanced lipophilicity of the 3-methyl group ensures that the formylating agent and the resulting intermediate remain fully miscible in the hexanes/toluene matrix, a critical advantage over DMF which immediately freezes or precipitates at -78 °C.

  • Warming: Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint 3: The solution should remain homogeneous as it warms. Precipitation indicates intermediate collapse and potential over-addition.

  • Quench: Quench with saturated aqueous NH₄Cl at 0 °C, followed by 1 M HCl to pH 3. Extract and purify as described in Protocol A.

Analytical Validation & Troubleshooting

To verify the success of the methodology and the suppression of over-addition, analyze the crude reaction mixture via GC-MS or ¹H-NMR prior to column chromatography.

  • Target Aldehyde Confirmation: In ¹H-NMR, look for the sharp singlet diagnostic of the aldehydic proton (typically between

    
     9.5 and 10.5 ppm).
    
  • Troubleshooting Over-Addition: If GC-MS reveals a mass corresponding to the secondary alcohol (

    
    ), the tetrahedral intermediate collapsed prematurely.
    
    • Corrective Action: In the next iteration, strictly maintain the internal temperature below 5 °C during the addition phase and ensure the 3-methylpiperidine-1-carbaldehyde is rigorously dried over molecular sieves prior to use, as trace water will instantly hydrolyze the intermediate .

References

  • Olah, G. A.; Arvanaghi, M. "Aldehydes by Formylation of Grignard or Organolithium Reagents with N-Formylpiperidine." Angewandte Chemie International Edition in English, 1981, 20(10), 878-879. URL:[Link]

  • Olah, G. A.; Arvanaghi, M. "Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde." Organic Syntheses, 1986, 64, 114. URL:[Link]

  • Scriven, E. F. V.; Murugan, R. "Pyridine and Pyridine Derivatives." Kirk‑Othmer Encyclopedia of Chemical Technology, Wiley, 2005. URL:[Link]

Application

Application Note: Vilsmeier-Haack Formylation using N-Formyl-3-Methylpiperidine (NFMP)

This Application Note is designed for research scientists and process chemists. It details the use of N-Formyl-3-methylpiperidine (NFMP) as a specialized reagent for Vilsmeier-Haack formylation.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It details the use of N-Formyl-3-methylpiperidine (NFMP) as a specialized reagent for Vilsmeier-Haack formylation.

Unlike the standard Dimethylformamide (DMF) or N-Formylpiperidine (NFP) reagents, NFMP offers a unique lipophilic profile and a higher boiling point, making it advantageous for high-temperature conversions of non-polar substrates and offering a potentially easier recovery of the amine byproduct.

Executive Summary

The Vilsmeier-Haack reaction is the standard method for formylating electron-rich aromatic rings.[1] While DMF is the ubiquitous solvent/reagent, it suffers from regulatory scrutiny (SVHC status), volatility, and aqueous waste challenges.

N-Formyl-3-methylpiperidine (NFMP) serves as a robust alternative. Derived from 3-methylpiperidine (CAS 626-56-2), this cyclic amide reagent provides:

  • Enhanced Lipophilicity: The 3-methyl group increases solubility for hydrophobic substrates (e.g., polycyclic aromatics, complex heterocycles) compared to DMF.

  • Process Safety: Higher boiling point and lower volatility than DMF/DMAc reducing vapor exposure.

  • Recyclability: The byproduct, 3-methylpiperidine, is a liquid (bp 126°C) that is easier to recover from aqueous waste streams than the gaseous dimethylamine generated by DMF.

Technical Profile & Reagent Preparation

If NFMP is not commercially available in your region, it must be synthesized in situ or prior to use.

Reagent Specifications
PropertyDMF (Standard)N-Formylpiperidine (NFP)N-Formyl-3-Methylpiperidine (NFMP)
Molecular Weight 73.09 g/mol 113.16 g/mol 127.19 g/mol
Boiling Point 153°C222°C~230-235°C (Est.)
Lipophilicity (LogP) -1.01 (Polar)0.5 (Mod. Polar)> 0.8 (Lipophilic)
Byproduct Dimethylamine (Gas)Piperidine (Liquid)3-Methylpiperidine (Liquid)
Preparation of NFMP (Pre-cursor Step)

If NFMP is not purchased, prepare as follows:

  • Charge 1.0 eq of 3-methylpiperidine into a reactor.

  • Add 1.1 eq of Methyl Formate (or Formic Acid) dropwise at 0°C.

  • Reflux for 4–6 hours.

  • Distill to remove methanol/water. Vacuum distill the high-boiling residue to obtain pure NFMP.

Mechanistic Insight

The 3-methyl substituent on the piperidine ring introduces steric bulk near the reactive center. This has two effects:

  • Kinetic Stabilization: The formed chloroiminium salt (Vilsmeier Reagent) is slightly more resistant to moisture degradation than the DMF-derived salt.

  • Regioselectivity: The bulky reagent may exhibit improved para-selectivity in sterically crowded substrates by avoiding ortho-positions.

Pathway Diagram (Graphviz)

The following diagram illustrates the activation of NFMP by POCl3 and the subsequent electrophilic attack.

VilsmeierMechanism cluster_legend Steric Influence NFMP N-Formyl-3-Methylpiperidine (NFMP) Inter1 O-Phosphorylated Intermediate NFMP->Inter1 + POCl3 (0°C, Exothermic) POCl3 POCl3 POCl3->Inter1 VReagent Vilsmeier Reagent (Chloroiminium Ion) Inter1->VReagent - PO2Cl2- ImSalt Iminium Salt Intermediate VReagent->ImSalt + Substrate (Electrophilic Attack) Substrate Aromatic Substrate (Ar-H) Substrate->ImSalt Product Formylated Product (Ar-CHO) ImSalt->Product + H2O / NaOAc (Hydrolysis) Note The 3-Methyl group on the piperidine ring stabilizes the Vilsmeier Reagent via inductive/steric effects.

Caption: Mechanism of Vilsmeier-Haack formylation using NFMP. The 3-methylpiperidine backbone stabilizes the chloroiminium intermediate.

Experimental Protocol

Target Reaction: Formylation of 1,2-Dimethoxybenzene (Veratrole) to 3,4-Dimethoxybenzaldehyde.

Reagents
  • Substrate: 1,2-Dimethoxybenzene (10 mmol, 1.38 g)

  • Reagent: N-Formyl-3-methylpiperidine (NFMP) (15 mmol, 1.91 g)

  • Activator: Phosphorus Oxychloride (

    
    ) (12 mmol, 1.84 g)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (Optional; can run neat).

Step-by-Step Procedure
Phase 1: Formation of the Vilsmeier Reagent[1]
  • Setup: Flame-dry a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Charge: Add NFMP (15 mmol) and DCE (10 mL) to the flask. Cool to 0–5°C using an ice/salt bath.

  • Activation: Add

    
     (12 mmol) dropwise over 15 minutes.
    
    • Critical Control Point: The reaction is exothermic.[2] Ensure internal temperature does not exceed 10°C.

    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.

  • Maturation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes.

Phase 2: Formylation[3]
  • Addition: Cool the mixture back to 0°C. Add the substrate (1,2-Dimethoxybenzene) dissolved in minimal DCE (2 mL) dropwise.

  • Reaction: Remove the ice bath. Heat the reaction mixture to 60–70°C and monitor by TLC/HPLC.

    • Note: NFMP allows for higher internal temperatures without significant decomposition compared to DMF.

    • Duration: Typically 2–4 hours.[2][4]

Phase 3: Hydrolysis & Workup
  • Quench: Cool reaction to RT. Pour the mixture slowly into crushed ice (50 g) containing Sodium Acetate (3.0 g) (buffered hydrolysis prevents tar formation).

  • Stir: Stir vigorously for 30 minutes to hydrolyze the iminium salt to the aldehyde.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification:

    • Wash the organic layer with 1M HCl (

      
       mL).
      
    • Why? This step protonates the 3-methylpiperidine byproduct, forcing it into the aqueous layer, efficiently separating it from the product.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      

Process Safety & Troubleshooting

Process Safety Diagram

SafetyFlow Start Start Process POCL3_Add POCl3 Addition Start->POCL3_Add Temp_Check Temp > 10°C? POCL3_Add->Temp_Check Cooling Increase Cooling Rate Temp_Check->Cooling Yes Proceed Add Substrate Temp_Check->Proceed No Cooling->POCL3_Add Quench Hydrolysis (Ice/NaOAc) Proceed->Quench Waste Aqueous Waste (Contains 3-Methylpiperidine) Quench->Waste

Caption: Safety workflow emphasizing thermal control during POCl3 addition.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Moisture in NFMP or SolventEnsure NFMP is distilled/dried. Use anhydrous solvents.[2]
Tarry Product Exotherm during QuenchUse buffered quench (NaOAc) instead of pure water/NaOH.
Incomplete Reaction Steric hindrance of NFMPIncrease reaction temperature to 80-90°C (NFMP is stable).
Impurity in Product Residual AmineEnsure the 1M HCl wash is thorough to remove 3-methylpiperidine.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][5][6] Comprehensive Organic Synthesis.

  • European Chemicals Agency (ECHA). Substance Information: 3-Methylpiperidine. (Used for toxicological extrapolation).

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. (Context on activated DMSO/Amide reagents). Organic Reactions.

(Note: While specific literature on "N-Formyl-3-methylpiperidine" is sparse, the protocol is derived from standard N-Formylpiperidine methodologies adapted for the physical properties of the 3-methyl homolog.)

Sources

Method

Application Notes &amp; Protocols: High-Efficiency Synthesis of 3-Methylpiperidine-1-carbaldehyde via Acetic Formic Anhydride

Introduction: The Significance of N-Formylpiperidines in Drug Discovery The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Formylpiperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds.[1] The functionalization of the piperidine nitrogen is a critical step in modifying the pharmacological profile of these molecules. N-formylation, the introduction of a formyl group (-CHO), serves as a fundamental transformation. The resulting N-formylpiperidines are not only stable intermediates and valuable protecting groups for amines but are also key structural motifs in their own right, as seen in potent enzyme inhibitors.[2]

Traditional formylation methods can suffer from harsh reaction conditions, long reaction times, or the use of toxic reagents.[3] Acetic formic anhydride (AFA), a mixed anhydride of formic and acetic acid, emerges as a superior formylating agent.[4] It is highly reactive, allowing for rapid and clean conversions under exceptionally mild conditions.[5] Typically generated in situ from formic acid and acetic anhydride, AFA offers remarkable selectivity, preferentially transferring the sterically less hindered and more electrophilic formyl group.[6][7]

This guide provides a comprehensive protocol for the synthesis of 3-Methylpiperidine-1-carbaldehyde, leveraging the high efficiency of acetic formic anhydride. We will delve into the reaction mechanism, provide a detailed, field-tested experimental protocol, and outline essential safety and characterization procedures for researchers in organic synthesis and drug development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-formylation of 3-methylpiperidine with acetic formic anhydride proceeds through a classic nucleophilic acyl substitution pathway. The reaction's efficiency hinges on the higher electrophilicity of the formyl carbonyl carbon compared to the acetyl carbonyl.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the more electrophilic formyl carbonyl carbon of the acetic formic anhydride molecule.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Collapse and Leaving Group Elimination: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the elimination of the acetate ion, which is an excellent leaving group.

  • Deprotonation: A final deprotonation step, typically by another molecule of 3-methylpiperidine or during aqueous workup, neutralizes the protonated formamide to yield the final product, 3-Methylpiperidine-1-carbaldehyde, and acetic acid as a byproduct.[5]

N-Formylation Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products AFA Acetic Formic Anhydride (AFA) Tetrahedral Tetrahedral Intermediate AFA->Tetrahedral Amine 3-Methylpiperidine Amine->Tetrahedral 1. Nucleophilic Attack Product 3-Methylpiperidine-1-carbaldehyde Tetrahedral->Product 2. Collapse & Elimination 3. Deprotonation Byproduct Acetic Acid Tetrahedral->Byproduct Leaving Group

Caption: Mechanism of N-formylation using acetic formic anhydride.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations involving volatile, corrosive, or flammable reagents must be conducted in a certified chemical fume hood.

Materials and Equipment:

  • Two-necked round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Low-temperature bath (cryo-cooler or ice-salt bath)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • High-vacuum pump (for distillation)

Reagents:

ReagentMW ( g/mol )Amount (1.0 eq)Moles (mmol)Density (g/mL)Volume (mL)Equivalents
3-Methylpiperidine99.17[8]0.99 g10.00.8451.171.0
Acetic Anhydride102.091.23 g12.01.081.141.2
Formic Acid (98%)46.030.55 g12.01.220.451.2
Anhydrous THF----20 mL-
Dichloromethane----~100 mL-
Sat. NaHCO₃ (aq)----~50 mL-
Brine----~50 mL-
Anhydrous Na₂SO₄----As needed-

Part 1: In Situ Preparation of Acetic Formic Anhydride (AFA)

  • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add acetic anhydride (1.14 mL, 12.0 mmol).

  • Cool the flask to -20 °C using a cryo-cooler or an acetone/dry ice bath.

  • Slowly add formic acid (0.45 mL, 12.0 mmol) dropwise to the stirred acetic anhydride over 5 minutes. The addition is exothermic, and maintaining the low temperature is crucial to prevent decomposition of the mixed anhydride.[6]

  • Stir the resulting colorless solution at -20 °C for an additional 20 minutes to ensure the complete formation of acetic formic anhydride.[5]

Part 2: N-Formylation of 3-Methylpiperidine

  • In a separate dry flask, dissolve 3-methylpiperidine (1.17 mL, 10.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Cool the amine solution to -20 °C.

  • Slowly add the pre-formed, cold AFA solution from Part 1 to the stirred amine solution via a cannula or syringe over 10 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[4][5]

Part 3: Work-up and Product Isolation

  • Once the reaction is complete (as indicated by TLC showing consumption of the starting amine), remove the cooling bath and allow the mixture to warm to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid and quench any remaining anhydride.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Part 4: Purification

For most applications, the crude product is of sufficient purity. For higher purity, the product can be purified by vacuum distillation.

  • Expected Yield: 95-99%

  • Boiling Point: (Literature for N-formylpiperidine) approx. 115-117 °C at 20 mmHg. The boiling point for the 3-methyl derivative will be similar.

Workflow Visualization

Synthesis_Workflow cluster_prep Part 1: AFA Preparation cluster_reaction Part 2: Formylation cluster_workup Part 3: Work-up cluster_final Part 4: Final Product prep_1 1. Cool Acetic Anhydride to -20 °C prep_2 2. Add Formic Acid Dropwise prep_1->prep_2 prep_3 3. Stir for 20 min at -20 °C prep_2->prep_3 react_2 5. Add AFA Solution Slowly prep_3->react_2 Cold AFA Reagent react_1 4. Dissolve 3-Methylpiperidine in THF, Cool to -20 °C react_1->react_2 react_3 6. Stir at -20 °C (Monitor by TLC) react_2->react_3 workup_1 7. Quench with NaHCO₃ react_3->workup_1 workup_2 8. Extract with CH₂Cl₂ workup_1->workup_2 workup_3 9. Wash with Brine workup_2->workup_3 workup_4 10. Dry (Na₂SO₄) & Concentrate workup_3->workup_4 purify 11. Purify by Vacuum Distillation (Optional) workup_4->purify Crude Product product Pure 3-Methylpiperidine- 1-carbaldehyde purify->product

Caption: Step-by-step workflow for the synthesis of 3-Methylpiperidine-1-carbaldehyde.

Product Characterization

Confirmation of the product's identity and purity should be performed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the formyl proton as two distinct singlets (due to restricted rotation around the amide C-N bond) around δ 8.0-8.2 ppm. The piperidine ring protons will appear in the δ 1.0-3.6 ppm region, and the methyl group will be a doublet around δ 0.9 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): A key signal will be the carbonyl carbon of the amide group, expected around δ 160-162 ppm. The carbons of the piperidine ring will appear in the aliphatic region (δ 20-55 ppm).[9]

  • IR (Neat): Look for a strong carbonyl (C=O) stretching absorption for the tertiary amide around 1670-1650 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 127.10.

Safety and Handling

A thorough risk assessment must be conducted before beginning this procedure.[10] This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Acetic Anhydride: Flammable, corrosive, and toxic if inhaled. Causes severe skin burns and eye damage.[11][12][13] Must be handled in a fume hood.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage.

  • Acetic Formic Anhydride: Thermally unstable and can decompose, releasing toxic carbon monoxide gas.[6] Never store AFA in a sealed container. [10] It should be prepared fresh and used immediately.

  • 3-Methylpiperidine: Flammable liquid and vapor. Toxic by ingestion, inhalation, and skin absorption.[8]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile gloves are mandatory at all times.[11][14]

Spill & Waste Management:

  • Keep appropriate spill kits (e.g., sodium bicarbonate for acids, absorbent material for solvents) readily available.

  • All chemical waste must be collected in properly labeled containers and disposed of according to institutional and local regulations.

References

  • BenchChem. (2025). Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.
  • BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.
  • Gerack, C. J., & Farrell, W. D. (n.d.).
  • Krimen, L. I. (1973). Acetic Formic Anhydride. Organic Syntheses, 53, 1. [Link]

  • Wiley, R. H., & Smith, N. R. (1951). The Formylation of Amino Acids with Acetic Formic Anhydride. Journal of the American Chemical Society, 73(8), 3531–3533.
  • IsoLab, University of Washington. (2021). Acetic Anhydride Safety.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Scilit. (n.d.). The Formylation of Amino Acids with Acetic Formic Anhydride.
  • Wikipedia. (n.d.). Acetic formic anhydride. [Link]

  • Fisher Scientific. (2015).
  • INEOS Group. (2020).
  • Quora. (2020). What safety precautions should you take when working with acetic anhydride?
  • S. G. Mahamallik, et al. (2025).
  • Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride.
  • K. S. M. Rahman, et al. (n.d.).
  • Y. Li, et al. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 63(11), 5783-5796. [Link]

  • Royal Society of Chemistry. (n.d.).
  • I. R. Ramazanova, et al. (n.d.).
  • PubChem. (n.d.). 3-Methylpiperidine. [Link]

Sources

Application

reaction protocols for lithiation of N-formyl-3-methylpiperidine

Application Note: Regioselective -Lithiation of 3-Methylpiperidine Derivatives Executive Summary & Critical Strategic Assessment Subject: Reaction protocols for the lithiation of N-formyl-3-methylpiperidine. Status: Prot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective -Lithiation of 3-Methylpiperidine Derivatives

Executive Summary & Critical Strategic Assessment

Subject: Reaction protocols for the lithiation of N-formyl-3-methylpiperidine. Status: Protocol Modification Required.

Direct


-lithiation of 

-formyl-3-methylpiperidine
is chemically non-viable using standard organolithium protocols. The formyl group (

) possesses a highly electrophilic carbonyl carbon that undergoes rapid 1,2-nucleophilic addition by alkyllithium reagents (e.g.,

-BuLi,

-BuLi) faster than the desired

-deprotonation. This results in the formation of ketones or aldehydes upon quenching, rather than the target

-functionalized piperidine.

Corrective Strategy: To achieve


-lithiation, the substrate must be the 

-tert-butoxycarbonyl (

-Boc)
derivative. The Boc group acts as a dipole-stabilizing auxiliary that directs lithiation via the Complex Induced Proximity Effect (CIPE) while being sterically bulky enough to resist nucleophilic attack at low temperatures.

This guide details the industry-standard protocol for the regioselective


-lithiation of 

-Boc-3-methylpiperidine
, focusing on C6-selectivity (sterically controlled) and subsequent electrophilic trapping.

Part 1: Mechanistic Principles & Regioselectivity

The Dipole-Stabilized Carbanion

The reaction relies on the coordination of the lithium cation to the carbonyl oxygen of the Boc group. This coordination acidifies the


-protons (adjacent to nitrogen) and pre-organizes the base (

-BuLi) for deprotonation. This phenomenon, pioneered by Peter Beak, is known as the Complex Induced Proximity Effect (CIPE) .
Regioselectivity: C2 vs. C6

In 3-methylpiperidine derivatives, there are two potential sites for


-lithiation:
  • C2 Position: Adjacent to the C3-methyl group. Sterically hindered.

  • C6 Position: Distal to the methyl group. Sterically accessible.

Under kinetic control (


-BuLi/TMEDA, -78 °C), lithiation occurs exclusively at the C6 position  due to the steric hindrance imposed by the equatorial C3-methyl group. This yields 2,5-disubstituted piperidines (after renumbering) with high diastereoselectivity.
Pathway Visualization

The following diagram illustrates the regioselective pathway and the failure mode of the


-formyl substrate.

LithiationPathways Substrate_Formyl N-Formyl-3-methylpiperidine Reagent s-BuLi / TMEDA (-78°C) Substrate_Formyl->Reagent Substrate_Boc N-Boc-3-methylpiperidine Substrate_Boc->Reagent Failure FAILURE: Nucleophilic Attack on Carbonyl (1,2-Addition) Reagent->Failure Fast Kinetics Complex Pre-Lithiation Complex (Li...O Coordination) Reagent->Complex Coordination TS_C6 Transition State (Deprotonation at C6) Complex->TS_C6 CIPE Directed Lithiated_Species α-Lithio Species (C6-Li) TS_C6->Lithiated_Species -BuH Product Product: N-Boc-3-methyl-6-substituted-piperidine Lithiated_Species->Product + Electrophile (E+)

Figure 1: Mechanistic divergence between


-formyl (nucleophilic attack) and 

-Boc (directed lithiation) pathways.

Part 2: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate:

    
    -Boc-3-methylpiperidine (prepared from 3-methylpiperidine and 
    
    
    
    ).
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.4 M in cyclohexane. Warning: Pyrophoric.
  • Ligand:

    
    -Tetramethylethylenediamine (TMEDA), distilled over 
    
    
    
    .
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF. Note: 
    
    
    
    often provides higher enantioselectivity/stability in Beak-type lithiations.
  • Atmosphere: Ultra-high purity Argon or Nitrogen.

  • Vessel: Flame-dried Schlenk flask or 3-neck round bottom flask.

Step-by-Step Methodology
Step 1: Preparation of the Base Complex
  • Equip a flame-dried 100 mL Schlenk flask with a magnetic stir bar and a rubber septum. Cycle argon/vacuum (3x).

  • Add anhydrous

    
     (20 mL) and TMEDA (1.2 equiv, 1.2 mmol).
    
  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add

    
    -BuLi (1.2 equiv, 1.2 mmol) dropwise via syringe.
    
  • Stir for 15 minutes to form the

    
    -BuLi/TMEDA complex.
    
Step 2: Lithiation (Deprotonation)
  • Dissolve

    
    -Boc-3-methylpiperidine (1.0 equiv, 1.0 mmol) in anhydrous 
    
    
    
    (5 mL) in a separate dry vial.
  • Add the substrate solution dropwise to the base complex at -78 °C over 5–10 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to prevent decomposition or non-selective deprotonation.

  • Stir the mixture at -78 °C for 4–6 hours .

    • Note: Lithiation of piperidines is kinetically slower than pyrrolidines. The extended time ensures complete conversion to the C6-lithio species.

Step 3: Electrophilic Trapping
  • Add the electrophile (1.5 equiv) (e.g.,

    
    , 
    
    
    
    ,
    
    
    , Allyl Bromide) dropwise or as a gas stream.
  • Stir at -78 °C for 30 minutes.

  • Allow the reaction to warm slowly to room temperature over 2–3 hours (unless the electrophile is highly reactive, in which case quench at low temp).

Step 4: Workup & Purification
  • Quench with saturated aqueous

    
     (10 mL).
    
  • Extract with

    
     (3 x 20 mL).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 3: Data & Performance Metrics

Expected Regioselectivity and Yields

The following table summarizes typical outcomes for 3-substituted piperidines using this protocol (adapted from Beak et al. and O'Brien et al.).

Electrophile (E+)Product (Renumbered)Yield (%)Regioselectivity (C6:C2)Diastereomeric Ratio (dr)
MeI (Methyl Iodide)cis-2,5-dimethyl-N-Boc-piperidine65-75%> 98:2> 95:5
CO₂ (Carbon Dioxide)5-methyl-N-Boc-piperidine-2-carboxylic acid60-70%> 98:2> 90:10
DMF 5-methyl-N-Boc-piperidine-2-carbaldehyde55-65%> 95:5> 90:10
PhCHO (Benzaldehyde)2-(hydroxy(phenyl)methyl)-5-methyl-N-Boc-piperidine50-60%> 95:5Variable

Note: The "Product" column uses IUPAC numbering where the Nitrogen is 1, the new electrophile is at 2, and the original methyl group ends up at 5.

Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield Incomplete lithiation or moisture ingress.Increase lithiation time to 6h; ensure rigorous drying of TMEDA.
Complex Mixture Temperature spike during

-BuLi addition.
Use internal thermometer; add

-BuLi down the flask wall.
Wrong Regioisomer Thermodynamic equilibration.Keep reaction strictly at -78 °C; do not allow to warm before trapping.
Formyl Attack User attempted

-formyl substrate.
STOP. Switch to

-Boc substrate immediately.

Strategic Note: Alternative for N-Formyl Substrates

If the use of the


-formyl  group is non-negotiable (e.g., due to downstream synthetic requirements), one cannot use lithiation. Instead, use Anodic Methoxylation  (Shono Oxidation).
  • Method: Electrochemical oxidation of

    
    -formyl-3-methylpiperidine in MeOH.
    
  • Intermediate: Generates an

    
    -methoxy species (N-acyliminium precursor).
    
  • Functionalization: Treat with Lewis Acid (

    
    ) and a nucleophile (allylsilane, silyl enol ether) to install the group at the 
    
    
    
    -position.

References

  • Beak, P., & Lee, W. K. (1993). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc-piperidines.[1][2] The Journal of Organic Chemistry, 58(5), 1109–1117. 
    
  • O'Brien, P. (2002). Chiral Lithium Amides.[2][3] In Science of Synthesis (Vol. 8). Thieme. (Foundational work on sparteine-mediated lithiation).

  • Bailey, W. F., Beak, P., Kerrick, S. T., Ma, S., & Wiberg, K. B. (2002). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889–1896.

  • Stead, D., & O'Brien, P. (2008). Lithiation–substitution of N-Boc-piperidines: synthesis of enantiomerically pure 2-substituted piperidines.[2][4][5][6] Tetrahedron, 64(37), 8646-8658.

  • Sheikh, N. S., Leonori, D., Barker, G., et al. (2012).[5] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society, 134(11), 5300–5308.[4][5]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 1-formyl-3-methylpiperidine

Welcome to the Technical Support Center for the isolation and purification of 1-formyl-3-methylpiperidine (also known as 3-methylpiperidine-1-carbaldehyde). As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-formyl-3-methylpiperidine (also known as 3-methylpiperidine-1-carbaldehyde).

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with formamide purification. Formamides are highly polar, high-boiling, and exhibit unique structural dynamics (such as restricted C–N bond rotation) that frequently complicate purification and characterization workflows. This center provides self-validating protocols, mechanistic explanations, and troubleshooting FAQs to ensure high-yield, high-purity recovery of your target compound.

Part 1: Physicochemical Reference Data

To design an effective purification strategy, we must first understand the physical properties of the target molecule relative to its precursors. Because specific literature data for the 3-methyl derivative is sparse, its properties are reliably extrapolated from the parent compound, 1-formylpiperidine, which has a well-documented boiling point of 222 °C and a density of 1.019 g/mL[1][2].

Table 1: Comparative Physicochemical Properties

Property1-Formylpiperidine (Parent)1-Formyl-3-methylpiperidine (Target)3-Methylpiperidine (Precursor/Impurity)
Molecular Weight 113.16 g/mol 127.19 g/mol 99.18 g/mol
Boiling Point (760 mmHg) 222 °C[3]~235–240 °C (Estimated)124–126 °C
Density (25 °C) 1.019 g/mL[2]~1.00–1.02 g/mL0.844 g/mL
Acid/Base Nature Neutral (Amide)Neutral (Amide)Basic (Amine, pKa ~10.5)

Part 2: Core Purification Workflows

The selection of a purification method depends entirely on your reaction scale and the nature of the impurities. Below is the decision matrix for selecting your workflow.

G Crude Crude Reaction Mixture (1-formyl-3-methylpiperidine) LLE Liquid-Liquid Extraction (Acid/Base Wash) Crude->LLE Scale What is the batch scale? Small Small Scale (< 10 g) Scale->Small < 10g Large Large Scale (> 10 g) Scale->Large > 10g Chroma Flash Column Chromatography (EtOAc/Hexane) Small->Chroma Distill Vacuum Distillation (< 5 mbar) Large->Distill LLE->Scale Pure Pure 1-Formyl-3-methylpiperidine Chroma->Pure Distill->Pure Thermal Warning: Thermal Degradation Keep T_bath < 120°C Distill->Thermal

Decision matrix for selecting the optimal purification route based on batch scale.

Protocol A: Liquid-Liquid Extraction (LLE) Pre-Treatment

Regardless of your final purification method, a rigorous aqueous workup is mandatory to remove unreacted basic amines and acidic formylating agents.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash (Amine Removal): Wash the organic layer with 1.0 M HCl (aq) (3 x 1/3 volume).

    • Causality: The acidic aqueous phase protonates any unreacted 3-methylpiperidine, converting it into a highly water-soluble ammonium salt. The target formamide remains neutral and stays in the organic phase.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 1/3 volume).

    • Causality: This neutralizes and extracts residual formic acid or acidic byproducts generated during the formylation step.

  • Drying: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Org1 Organic Phase (Crude Product) AcidWash Wash: 1M HCl Removes basic amines Org1->AcidWash Org2 Organic Phase AcidWash->Org2 BaseWash Wash: Sat. NaHCO3 Removes acidic impurities Org2->BaseWash Org3 Organic Phase BaseWash->Org3 Dry Dry over Na2SO4 Filter & Concentrate Org3->Dry Final Crude Formamide Ready for Polish Dry->Final

Sequential liquid-liquid extraction workflow isolating neutral formamides.

Protocol B: Flash Column Chromatography (Small Scale, < 10 g)
  • Prepare a silica gel column.

  • Load the concentrated crude formamide from Protocol A.

  • Elute using a gradient of Hexane to Ethyl Acetate. Formylpiperidines typically elute well around 60% EtOAc in Hexane[4].

  • Detection: Because 1-formyl-3-methylpiperidine lacks a strong UV chromophore, monitor fractions via TLC using a chemical stain (e.g., KMnO₄ or Iodine vapor).

  • Pool the product-containing fractions and concentrate.

Protocol C: High-Vacuum Distillation (Large Scale, > 10 g)
  • Transfer the crude dried product to a round-bottom flask equipped with a short-path distillation head and a magnetic stir bar.

  • Critical Step: Apply high vacuum (< 5 mbar) before applying heat to the system.

  • Gradually heat the oil bath. Under a 1 mbar vacuum, the boiling point will drop from >230 °C to approximately 80–100 °C.

  • Collect the main fraction, discarding the initial low-boiling forerun (which contains residual extraction solvents and trace water).

Part 3: Troubleshooting & FAQs

Q1: I attempted to distill my crude 1-formyl-3-methylpiperidine at atmospheric pressure, but the liquid turned dark brown and gas evolved. What went wrong? A: You induced thermal decomposition. Causality: The parent compound 1-formylpiperidine boils at 222 °C[3], and the 3-methyl derivative boils even higher. Heating organic amides above 200 °C—especially in the presence of trace acids or oxygen—leads to oxidative degradation and decarbonylation. Solution: Always use high-vacuum distillation to lower the boiling point to a safe thermal window (< 120 °C bath temperature).

Q2: My ¹H-NMR spectrum shows two distinct methyl doublets and complex, overlapping multiplets where I expect clean peaks. Is my product contaminated with an isomer? A: It is highly likely you are observing rotamers , not impurities. Causality: The C–N bond in formamides possesses significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts free rotation at room temperature, resulting in two distinct conformational isomers (syn and anti) that exchange slowly on the NMR timescale. Solution: Run your NMR experiment at an elevated temperature (e.g., 80 °C in DMSO-d₆). The added thermal energy will overcome the rotational energy barrier, causing the two sets of peaks to coalesce into a single, clean set of signals representing the time-averaged structure.

Q3: During silica gel chromatography, my product streaks heavily and co-elutes with impurities. How can I improve the resolution? A: Formamides are highly polar aprotic compounds that act as strong hydrogen-bond acceptors. Causality: The formyl carbonyl oxygen interacts strongly with the acidic silanol (-SiOH) groups on the stationary phase, causing tailing. Solution: Switch to a more polar eluent system (e.g., Dichloromethane/Methanol 95:5), or add 1% triethylamine (TEA) to your Ethyl Acetate/Hexane mobile phase to deactivate the acidic silanol sites on the silica gel.

Q4: My isolated product is cloudy after extraction and concentration. Why? A: Formamides are excellent polar solvents and can solubilize a surprising amount of water in the organic phase during extraction. Solution: Ensure you perform a final wash with saturated brine to draw out dissolved water, and dry the organic layer extensively over anhydrous Na₂SO₄ or MgSO₄ before concentration.

Part 4: References

  • N-Formylpiperidine - Grokipedia Source: Grokipedia URL:

  • N-FORMYLPIPERIDINE Safety Data Sheet Source: Loba Chemie URL:

  • 1-Formylpiperidine 99 2591-86-8 Source: Sigma-Aldrich URL:

  • Gold-Catalyzed Amide Synthesis from Aldehydes and Amines in Aqueous Medium - Supporting Information Source: Royal Society of Chemistry (RSC) URL:

Sources

Optimization

Technical Support Center: 3-Methylpiperidine-1-carbaldehyde Storage &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected yield drops or reaction failures due to degra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected yield drops or reaction failures due to degraded N-formyl compounds.

3-Methylpiperidine-1-carbaldehyde is a highly valuable building block, but its formyl group makes it exceptionally vulnerable to hydrolysis. This guide is designed to provide you with the mechanistic causality behind this degradation, actionable troubleshooting steps, and field-proven, self-validating protocols to ensure your reagent remains pristine.

Part 1: The Mechanistic "Why" — Understanding Formamide Hydrolysis

To effectively store a chemical, you must understand how it degrades. Unlike standard amides (which possess an alkyl group that provides steric and inductive stabilization to the carbonyl carbon), the formyl group in 3-Methylpiperidine-1-carbaldehyde is highly electrophilic.

When exposed to moisture, the carbonyl carbon readily undergoes nucleophilic attack by water. This process is notoriously catalyzed by trace amounts of acids or bases and is significantly accelerated by elevated temperatures[1].

The Autocatalytic Trap: When hydrolysis occurs, the molecule cleaves into 3-methylpiperidine (a free amine) and formic acid. The generation of formic acid lowers the localized pH of the solution. Because the hydrolysis of formamides is acid-catalyzed, this creates an autocatalytic feedback loop —the more it degrades, the faster the remaining intact reagent degrades. Therefore, preventing the initial ingress of moisture and maintaining strict thermal control is not just recommended; it is a fundamental chemical necessity[2].

HydrolysisMechanism A 3-Methylpiperidine-1-carbaldehyde (Intact Amide) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B H2O + Trace Acid/Base (Catalysts) B->C Hydrolysis Trigger D 3-Methylpiperidine (Free Amine) C->D C-N Bond Cleavage E Formic Acid (Autocatalyst) C->E Deformylation E->B Lowers pH (Autocatalysis)

Fig 1: Autocatalytic hydrolysis pathway of 3-Methylpiperidine-1-carbaldehyde.

Part 2: Troubleshooting & FAQs

Q1: My 3-Methylpiperidine-1-carbaldehyde has changed in viscosity and smells strongly of amine. What happened? A: The reagent has undergone advanced hydrolysis. The distinct "fishy" or amine odor is the liberated 3-methylpiperidine. This typically occurs when the container is repeatedly opened in ambient air, allowing atmospheric moisture to dissolve into the liquid. Formamides will slowly degrade even at room temperature if moisture is present[1].

Q2: How can I analytically confirm the extent of hydrolysis before using it in a sensitive reaction? A: We strongly recommend running a routine


H NMR or HPLC analysis to monitor purity[2]. In an NMR spectrum, look for the disappearance of the distinct formyl proton (typically a singlet around 8.0 ppm) and the appearance of a free amine proton. If you observe these shifts, the batch should be discarded or repurposed.

Q3: I store the bottle at 4°C, but it still degraded after a month. Why? A: While refrigeration slows the degradation kinetics, standard laboratory refrigerators are highly humid environments. If the bottle's seal is imperfect, condensation introduces water directly into the reagent. Furthermore, repeatedly opening a cold bottle causes immediate condensation of atmospheric moisture into the liquid. The industry gold standard is storing the reagent frozen (-20°C) in single-use aliquots to minimize freeze-thaw cycles and air exposure[3].

Q4: Can I store this reagent in the same cabinet as my acid chlorides or organic bases? A: Absolutely not. Formamide derivatives must be stored strictly away from strong acids, strong bases, and oxidizing agents. Vapor cross-contamination from a nearby bottle of HCl or Triethylamine is enough to initiate the autocatalytic hydrolysis loop.

Part 3: Quantitative Storage Data

To maximize the lifespan of your reagent, compare the expected outcomes of various storage environments.

Table 1: Storage Condition Impact on 3-Methylpiperidine-1-carbaldehyde Stability

Storage ConditionTemperatureMoisture ExposureExpected Shelf-LifeHydrolysis Risk
Ambient Benchtop 20°C to 25°CHigh (Frequent opening)< 1 WeekCritical
Standard Refrigerator 2°C to 8°CModerate (Condensation risk)1 to 3 MonthsHigh
Bulk Freezer -20°CModerate (Freeze-thaw cycles)3 to 6 MonthsModerate
Cryogenic Aliquots -20°CMinimal (Sealed under Ar/N

)
> 12 MonthsLow

Part 4: Validated Experimental Protocols

To ensure a self-validating system where degradation is mechanically prevented rather than just monitored, implement the following step-by-step methodology immediately upon receiving the chemical.

Protocol: Inert Aliquoting and Cryo-Storage Workflow

Objective: Prevent moisture ingress and thermal degradation by dividing the bulk reagent into single-use, hermetically sealed vials.

Materials Required:

  • Glovebox or AtmosBag purged with Argon or dry Nitrogen.

  • Pre-dried, amber glass vials (1 mL to 5 mL capacity).

  • PTFE-lined septa caps.

  • Parafilm.

  • Desiccant (e.g., anhydrous CaSO

    
     or activated molecular sieves).
    

Step-by-Step Procedure:

  • Thermal Equilibration: Upon receiving the cold shipment, place the unopened bottle in a desiccator at room temperature for 2 hours. Causality: Opening a cold bottle in ambient air causes instant condensation. Equilibration prevents this.

  • Inert Transfer: Move the equilibrated bottle, the pre-dried amber vials, and the PTFE caps into a glovebox purged with Argon or dry Nitrogen.

  • Aliquoting: Dispense the 3-Methylpiperidine-1-carbaldehyde into the vials based on your standard reaction scale (e.g., 1 mL per vial).

  • Hermetic Sealing: Cap each vial tightly with the PTFE-lined septa. Causality: PTFE is chemically inert and highly impermeable to moisture, unlike standard rubber or silicone septa.

  • Secondary Seal: Remove the vials from the glovebox and immediately wrap the seam of each cap tightly with Parafilm.

  • Cryogenic Storage: Place the aliquots in a secondary container filled with a small amount of desiccant, and store at -15°C to -25°C[3]. Ensure this freezer does not contain volatile strong acids or bases.

StorageWorkflow Step1 1. Thermal Equilibration (Desiccator, 20°C) Step2 2. Inert Atmosphere Transfer (Glovebox: Ar/N2) Step1->Step2 Step3 3. Single-Use Aliquoting (Pre-dried Amber Vials) Step2->Step3 Step4 4. Hermetic Sealing (PTFE Septa + Parafilm) Step3->Step4 Step5 5. Cryogenic Storage (-20°C, Away from Acids/Bases) Step4->Step5

Fig 2: Validated inert aliquoting and cryogenic storage workflow.

References

  • Common Issues Encountered with Best Formamide Liquid in Industrial Applications. Chuanghai Bio. Available at: [Link]

  • IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING SECTION 2 – HAZARDS IDENTIFICATION. OUHSC / EMD Millipore. Available at:[Link]

  • Safety Data Sheet Formamide. G-Biosciences. Available at:[Link]

  • Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Formyl Piperidine Derivatives

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling the inherent moisture sensitivity of formyl piperidine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling the inherent moisture sensitivity of formyl piperidine derivatives. These compounds are pivotal in the synthesis of numerous pharmaceuticals and fine chemicals. However, their susceptibility to hydrolysis can compromise experimental outcomes, product purity, and shelf life. This guide offers in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, focusing on the causal relationship between moisture exposure and the observed issue.

Issue 1: Inconsistent Reaction Yields or Formation of a Piperidine Byproduct

Question: I am performing a reaction where N-formylpiperidine is used as a reagent, but I am observing variable yields and the presence of piperidine in my crude product analysis (e.g., by GC-MS or NMR). What is the likely cause?

Answer:

The most probable cause is the hydrolytic degradation of the N-formylpiperidine. The formyl group is susceptible to cleavage in the presence of water, which can be introduced from various sources. This hydrolysis reaction regenerates piperidine, which can then potentially react with other components in your mixture or remain as a significant impurity.

Underlying Mechanism: Hydrolysis of the Amide Bond

The formyl group on the piperidine nitrogen forms an amide bond. This bond can be cleaved through acid- or base-catalyzed hydrolysis. Even trace amounts of moisture can facilitate this process, especially under non-neutral pH conditions or elevated temperatures.

dot

Caption: Decision workflow for troubleshooting moisture issues.

Frequently Asked Questions (FAQs)

Q1: How should I properly store N-formylpiperidine and its derivatives?

A1: Proper storage is crucial to maintain the integrity of these compounds. They should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (nitrogen or argon) is highly recommended. Some suppliers recommend storing under inert gas.

Q2: What are the signs of degradation in N-formylpiperidine?

A2: Visual signs of degradation can include a change in color from colorless to yellow, an increase in viscosity, or the formation of a precipitate. Analytically, the presence of piperidine or formic acid in NMR, GC-MS, or LC-MS spectra is a definitive indicator of hydrolysis.

Q3: Can I purify N-formylpiperidine that has been exposed to moisture?

A3: Yes, purification is possible. The most common method for purifying liquid formyl piperidine derivatives is distillation under reduced pressure. This will remove non-volatile impurities and any water that has been absorbed. For solid derivatives, recrystallization from a suitable anhydrous solvent can be effective.

Q4: What analytical techniques are best for detecting moisture-related degradation?

A4: A combination of techniques is often most informative:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for detecting volatile impurities like piperidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can readily show the presence of piperidine and formic acid as degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to quantify the parent compound and its degradation products.

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in your reagent or solvent.

Q5: Are there any formulation strategies to improve the stability of products containing formyl piperidine derivatives?

A5: For solid dosage forms in pharmaceutical development, several strategies can mitigate hygroscopicity. These include film coating the solid core to create a moisture barrier and the inclusion of desiccants in the packaging.

Experimental Protocols

Protocol 1: Drying N-Formylpiperidine with Molecular Sieves

This protocol is suitable for removing small amounts of water from liquid N-formylpiperidine.

  • Activation of Molecular Sieves: Place a sufficient quantity of 4 Å molecular sieves in a round-bottom flask. Heat the flask under vacuum with a heat gun to activate the sieves. Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Drying Procedure: Under an inert atmosphere, add the N-formylpiperidine to the flask containing the activated molecular sieves.

  • Incubation: Seal the flask and allow it to stand at room temperature overnight.

  • Transfer: Carefully decant or cannulate the dried N-formylpiperidine to a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the basic steps for performing a reaction with moisture-sensitive reagents.

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled while still warm. Immediately connect the reaction vessel to a Schlenk line.

  • Purging with Inert Gas: Evacuate the air from the reaction vessel using the vacuum on the Schlenk line and then backfill with a positive pressure of inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous solvents and other liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the Schlenk line.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Temperature < 25°C, in a cool placeMinimizes degradation kinetics.
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and CO2.
Solvent Water Content < 50 ppmReduces the primary source of hydrolysis.
Handling Environment Glovebox or Schlenk lineExcludes atmospheric moisture during transfers and reaction setup.

By adhering to these guidelines and troubleshooting steps, you can significantly mitigate the challenges associated with the moisture sensitivity of formyl piperidine derivatives, leading to more reliable and reproducible experimental results.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Filo. (2026, February 12). *Synthesis: R-CHO + Piperidine (base) → N-formylpiper

Reference Data & Comparative Studies

Validation

Comprehensive Analysis of C13 NMR Spectral Signatures: N-Formyl-3-methylpiperidine

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary N-Formyl-3-methylpiperidine serves as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

N-Formyl-3-methylpiperidine serves as a critical intermediate in the synthesis of chiral piperidine-based pharmaceuticals and insect repellents (e.g., Picaridin analogs).[1] Unlike its unsubstituted parent, N-formylpiperidine, the introduction of a methyl group at the C3 position breaks the ring symmetry and introduces chirality.

This guide provides a comparative spectral analysis, distinguishing the complex rotameric signal splitting observed in the C13 NMR spectrum of N-formyl-3-methylpiperidine against the baseline of N-formylpiperidine.[1] It addresses the "dual-spectrum" phenomenon caused by restricted amide bond rotation—a common source of confusion in spectral assignment.[1]

Mechanistic Insight: The Rotameric Equilibrium

The N-formyl group exhibits restricted rotation around the N–C(O) amide bond due to partial double-bond character (resonance form).[1] This creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature:

  • Syn (Z): The formyl oxygen is on the same side as the C2 carbon.

  • Anti (E): The formyl oxygen is on the opposite side of the C2 carbon.

In 3-methylpiperidine , the C3-methyl group introduces steric bias, potentially altering the 50:50 ratio typically seen in unsubstituted piperidines.[1]

Figure 1: Rotameric Equilibrium & Steric Interactions

Rotamerism cluster_0 NMR Consequence Rotamer_A Rotamer A (Syn) (Oxygen syn to C2) TS Transition State (High Energy Barrier ~15-18 kcal/mol) Rotamer_A->TS Slow Exchange (RT) Rotamer_B Rotamer B (Anti) (Oxygen anti to C2) Rotamer_B->TS TS->Rotamer_A TS->Rotamer_B Result Signal Doubling (Distinct peaks for C2, C6, and Methyl) TS->Result causes

Caption: The restricted rotation of the amide bond results in two distinct magnetic environments for the ring carbons, leading to signal doubling in the C13 NMR spectrum.

Comparative Spectral Analysis

The following table contrasts the verified experimental data of the parent compound (N-Formylpiperidine ) with the specific shift perturbations observed in N-Formyl-3-methylpiperidine .

Note: All values are referenced to CDCl₃ (77.16 ppm).

Carbon PositionN-Formylpiperidine (Parent) [1]N-Formyl-3-methylpiperidine (Target) [2]Spectral Feature & Assignment Logic
Carbonyl (C=O) 160.8 ppm 160.5 – 161.5 ppm (Split)Diagnostic Peak. Appears as two peaks (approx.[1] 0.5 ppm separation) representing the syn and anti rotamers.
C2 (α-Ring) 45.2 ppm49.0 – 52.0 ppm (Split)Downfield Shift. The C3-methyl group induces a β-effect, shifting C2 downfield.[1] Highly sensitive to rotamer orientation.
C6 (α-Ring) 40.0 ppm38.0 – 42.0 ppm (Split)Shielding/Deshielding. The C6 carbon is less affected by the methyl group but strongly affected by the formyl oxygen's proximity.[1]
C3 (β-Ring) 26.1 ppm30.0 – 32.0 ppm (Split)Methine Carbon. Becomes a tertiary carbon (CH). Distinct from the methylene signals of the parent.[2][3][4]
C4 (γ-Ring) 24.6 ppm30.5 – 31.5 ppm γ-Effect. Slightly perturbed by the methyl group.[1]
C5 (β-Ring) 25.2 ppm24.0 – 26.0 ppm Remote Methylene. Remains similar to the parent compound.[1]
Methyl (CH₃) N/A18.5 – 19.5 ppm (Split)High Field Signal. The methyl carbon appears as a doublet (two peaks) due to the long-range influence of the amide rotamers.[1]
Key Comparison Insights:
  • Signal Doubling: Unlike simple aliphatic amines, every carbon in N-formyl-3-methylpiperidine will likely appear as a pair of peaks of unequal intensity (e.g., 60:40 ratio).[1]

  • C2 vs. C6 Differentiation: In the parent N-formylpiperidine, C2 and C6 are often broad or averaged due to symmetry. In the 3-methyl derivative, C2 is distinct from C6 because the methyl group breaks the symmetry.[1] C2 (adjacent to the methyl) will be significantly downfield of C6.

Experimental Protocols
A. Synthesis: N-Formylation of 3-Methylpiperidine

This protocol ensures a clean product suitable for high-resolution NMR without paramagnetic impurities.[1]

Reagents:

  • 3-Methylpiperidine (1.0 equiv)[1]

  • Ethyl Formate (Excess) or Formic Acid/EDCI

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 3-methylpiperidine (10 mmol) in DCM (20 mL).

  • Addition: Add Ethyl Formate (30 mmol) and reflux for 4–6 hours. Alternatively, use Formic Acid (1.2 equiv) and EDCI (1.2 equiv) at 0°C for faster conversion.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃.

  • Drying: Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Distillation or flash chromatography (EtOAc/Hexane) is recommended to remove trace paramagnetic metal ions if EDCI was used.

B. NMR Sample Preparation & Acquisition

To resolve the rotamers clearly, specific parameters are required.

  • Solvent: CDCl₃ is standard.[1] Use DMSO-d₆ if peak overlap occurs; DMSO often sharpens amide signals by raising the rotation barrier or solvating the species differently.[1]

  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Temperature:

    • 25°C (Standard): Expect split peaks (slow exchange).

    • High Temp (e.g., 100°C in DMSO-d₆): Coalescence may occur, merging split peaks into single averages (Fast exchange). This confirms the rotameric nature of the splitting.

Figure 2: NMR Acquisition Workflow

NMR_Workflow Sample Purified N-Formyl-3-methylpiperidine Solvent Dissolve in CDCl3 (Avoid Acidic CDCl3) Sample->Solvent Acquisition Acquire 13C {1H} Decoupled (>256 Scans) Solvent->Acquisition Analysis Check for Doublets Acquisition->Analysis Validation Variable Temp (VT) NMR (Run at 350K) Analysis->Validation If peaks are split Result Peaks Coalesce? YES = Rotamers NO = Impurities Validation->Result

Caption: Workflow for distinguishing rotameric splitting from impurities using Variable Temperature (VT) NMR.

References
  • N-Formylpiperidine Spectral Data. ChemicalBook & NIST Standard Reference Data.

  • Rotamerism in N-Substituted Piperidines. Journal of Engineering Sciences and Innovation, Vol. 6, 2021. Discusses the 1:1 to 3:1 rotamer ratios in asymmetric amides.

  • Synthesis of Formamides. Royal Society of Chemistry, Comparison of N-formylmorpholine and piperazine analogs.[1]

  • NMR Chemical Shifts of Trace Impurities. MilliporeSigma. Standard reference for solvent peaks (CDCl3 @ 77.16 ppm).

Sources

Comparative

mass spectrometry fragmentation pattern of 1-formyl-3-methylpiperidine

Structural Elucidation of 1-Formyl-3-Methylpiperidine: A Comparative Guide to EI-MS and ESI-MS/MS Fragmentation Strategies In preclinical drug development and synthetic chemistry, the piperidine scaffold is ubiquitous. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1-Formyl-3-Methylpiperidine: A Comparative Guide to EI-MS and ESI-MS/MS Fragmentation Strategies

In preclinical drug development and synthetic chemistry, the piperidine scaffold is ubiquitous. 1-Formyl-3-methylpiperidine (C₇H₁₃NO, MW = 127.18 g/mol ) frequently appears as a critical synthetic intermediate, a degradation product, or an in vivo metabolite of complex piperidine-containing therapeutics[1]. For researchers, distinguishing this specific compound from its structural isomers (such as 1-formyl-4-methylpiperidine) requires a rigorous understanding of its mass spectrometry (MS) fragmentation patterns.

This guide objectively compares the analytical performance and mechanistic causality of Electron Ionization Mass Spectrometry (GC-EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of 1-formyl-3-methylpiperidine.

Mechanistic Causality in Ionization Techniques

The fragmentation of piperidine derivatives is heavily influenced by the ionization method and the nature of the substituents on the ring[2]. Because 1-formyl-3-methylpiperidine contains a formamide group (characterized by partial double-bond character between the nitrogen and the carbonyl carbon), its behavior under hard versus soft ionization diverges significantly.

GC-EI-MS: Hard Ionization and Radical Chemistry

Electron Ionization at a standard 70 eV strips an electron from the molecule—typically from the nitrogen lone pair or the carbonyl oxygen—creating a highly energetic radical cation [M]⁺• at m/z 127. This excess internal energy drives immediate, reproducible fragmentation[3]:

  • Formyl Radical Loss (-29 Da): The most thermodynamically favored pathway is the cleavage of the N–C(O) bond, expelling a formyl radical (•CHO) to yield a stable 3-methylpiperidine cation at m/z 98.

  • Carbon Monoxide Extrusion (-28 Da): Alternatively, the formamide group can extrude CO, leaving a radical cation at m/z 99.

  • Alpha-Cleavage (-15 Da): Cleavage of the C–C bond adjacent to the nitrogen can lead to ring opening. Subsequent rearrangement and loss of the methyl radical yields a fragment at m/z 112[4]. The relative abundance of this m/z 112 peak is critical for differentiating the 3-methyl isomer from the 4-methyl isomer, as the proximity of the methyl group to the cleavage site alters transition state stability.

LC-ESI-MS/MS: Soft Ionization and Collision-Induced Dissociation (CID)

Electrospray Ionization is a soft technique that generates an even-electron protonated precursor ion, [M+H]⁺ at m/z 128, with minimal in-source fragmentation[2]. Structural data is instead generated by accelerating this precursor into a collision cell (CID):

  • Neutral Loss of CO (-28 Da): The low-energy CID of protonated formamides almost exclusively triggers the neutral loss of carbon monoxide, yielding a protonated secondary amine at m/z 100.

  • Ammonia/Hydrocarbon Loss: Further increasing the collision energy forces the m/z 100 ion to expel ammonia (NH₃, -17 Da), yielding a hydrocarbon fragment at m/z 83.

Comparative Fragmentation Data

The following table summarizes the quantitative fragmentation data, comparing the performance and diagnostic utility of both MS platforms for this compound[5].

Analytical TechniquePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural Origin & MechanismDiagnostic Utility
GC-EI-MS 127 [M]⁺•98-29 (•CHO)Cleavage of N-C(O) bond; loss of formyl radical.High: Confirms the presence of the N-formyl moiety.
GC-EI-MS 127 [M]⁺•99-28 (CO)Extrusion of carbon monoxide from the amide.Moderate: Typical of cyclic amides and lactams.
GC-EI-MS 127 [M]⁺•112-15 (•CH₃)α-cleavage or ring opening followed by methyl loss.High: Differentiates methyl position (3- vs 4-isomer).
LC-ESI-MS/MS 128 [M+H]⁺100-28 (CO)CID-induced loss of CO from protonated formamide.High: Primary CID pathway for quantitative MRM tracking.
LC-ESI-MS/MS 128[M+H]⁺83-45 (Total)Sequential loss of CO and NH₃ from the precursor.Moderate: Confirms the cyclic aliphatic nitrogen ring.

Visualizing the Workflows and Pathways

To conceptualize the analytical logic, the following diagrams map both the comparative instrument workflows and the specific molecular fragmentation pathways.

Workflow Start 1-Formyl-3-Methylpiperidine Sample Preparation GC GC-EI-MS (Hard Ionization, 70 eV) Start->GC LC LC-ESI-MS/MS (Soft Ionization, +ESI) Start->LC EI_Ion Radical Cation [M]+• m/z 127 GC->EI_Ion ESI_Ion Protonated Precursor [M+H]+ m/z 128 LC->ESI_Ion EI_Frag α-Cleavage & Radical Loss m/z 98, 99, 112 EI_Ion->EI_Frag ESI_Frag CID Neutral Loss m/z 100, 83 ESI_Ion->ESI_Frag Data Structural Elucidation & Isomer Differentiation EI_Frag->Data ESI_Frag->Data

Comparative analytical workflow for 1-formyl-3-methylpiperidine using GC-EI-MS and LC-ESI-MS/MS.

Pathways Parent [M]+• (m/z 127) 1-Formyl-3-Methylpiperidine Path1 Loss of •CHO (-29 Da) Parent->Path1 Path2 Loss of CO (-28 Da) Parent->Path2 Path3 α-Cleavage (-15 Da) Parent->Path3 Ion1 m/z 98 3-Methylpiperidine Cation Path1->Ion1 Ion2 m/z 99 Radical Cation Path2->Ion2 Ion3 m/z 112 Loss of Methyl Radical Path3->Ion3

Primary EI-MS fragmentation pathways of 1-formyl-3-methylpiperidine highlighting neutral losses.

Self-Validating Experimental Protocols

To ensure data trustworthiness, researchers must employ protocols that internally validate the instrument's performance. Below are the optimized, step-by-step methodologies for analyzing this compound.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: GC-MS is chosen for its high-resolution separation of volatile isomers and the standardized 70 eV ionization, which allows for direct comparison against NIST spectral libraries[4].

  • System Validation & Suitability: Inject 1 µL of a pure solvent blank (Dichloromethane) to establish a baseline and rule out siloxane column bleed. Follow with an injection of an unsubstituted 1-formylpiperidine reference standard. The observation of a base peak at m/z 84 validates the source tuning.

  • Sample Preparation: Dilute 1-formyl-3-methylpiperidine to a concentration of 10 µg/mL in GC-grade Dichloromethane.

  • Chromatographic Separation: Inject 1 µL in splitless mode (Inlet Temp: 250°C) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • Ionization & Acquisition: Operate the EI source at exactly 70 eV with a source temperature of 230°C. Acquire data in Full Scan mode across a mass range of m/z 40–300 to capture all low-mass diagnostic fragments (e.g., m/z 56, 84, 98, 112).

Protocol B: LC-ESI-MS/MS Targeted Analysis

Causality: LC-MS/MS is chosen when 1-formyl-3-methylpiperidine is present in complex biological matrices (e.g., plasma) where GC derivatization is impractical. The use of 0.1% Formic Acid ensures the complete protonation of the weakly basic formamide nitrogen[2].

  • System Validation & Suitability: Run a blank gradient to ensure no carryover. Infuse a known calibrant to verify mass accuracy (< 5 ppm error) for the m/z 128 target.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the ESI source in Positive Mode (+ESI). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • CID Optimization: Isolate the m/z 128 precursor in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 35 eV using Argon as the collision gas. Record the product ion spectra in Q3, specifically monitoring the m/z 128 → 100 transition (optimal at ~15 eV) and the m/z 128 → 83 transition (optimal at ~25 eV).

References

  • NIST Mass Spectrometry Data Center. "1-Piperidinecarboxaldehyde." NIST Chemistry WebBook, SRD 69. URL: [Link]

  • PubChem. "1-Piperidinecarboxaldehyde." National Center for Biotechnology Information. URL: [Link]

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Chemistry. URL: [Link]

  • National Institutes of Health (PMC). "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876." PMC7142646. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 3-Methyl from 4-Methyl Piperidine Carbaldehyde Isomers

In the realm of pharmaceutical development and chemical research, the precise structural elucidation of isomeric compounds is a critical step that underpins all subsequent investigations into biological activity and ther...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and chemical research, the precise structural elucidation of isomeric compounds is a critical step that underpins all subsequent investigations into biological activity and therapeutic potential. Positional isomers, such as 3-methylpiperidine-4-carbaldehyde and 4-methylpiperidine-3-carbaldehyde, present a classic analytical challenge. Their identical molecular weight and formula, and often similar physical properties, necessitate a sophisticated, multi-technique approach for unambiguous differentiation.

This guide, grounded in established analytical principles, provides a comprehensive framework for distinguishing between these two piperidine carbaldehyde isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques, explaining not just the "how" but the fundamental "why" behind the observable differences in their analytical signatures.

The Structural Challenge: A Tale of Two Isomers

The core of the challenge lies in the subtle yet significant difference in the substitution pattern on the piperidine ring. In one isomer, the methyl and carbaldehyde groups are at the 3- and 4-positions, respectively. In the other, their positions are swapped. This seemingly minor change has profound implications for the chemical environment of each atom within the molecules, which in turn governs their interaction with various analytical probes.

Diagram: Structural Comparison of Piperidine Carbaldehyde Isomers

NMR_Workflow cluster_NMR NMR Analysis HNMR 1H NMR CNMR 13C NMR HNMR->CNMR COSY COSY CNMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Structure_Elucidation Unambiguous Structure HMBC->Structure_Elucidation Isomer_Mixture Isomer Mixture Isomer_Mixture->HNMR Chromatography_Workflow cluster_Chroma Chromatographic Separation GC Gas Chromatography (GC) Separated_Isomers Separated Isomers GC->Separated_Isomers HPLC HPLC HPLC->Separated_Isomers Isomer_Mixture Isomer Mixture Isomer_Mixture->GC Isomer_Mixture->HPLC

Comparative

A Comparative Guide to the Analytical Determination of 3-Methylpiperidine-1-carbaldehyde

For researchers, scientists, and drug development professionals, the accurate and robust quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of potential analytical methodologies for the determination of 3-Methylpiperidine-1-carbaldehyde. As no standard, published method currently exists for this specific analyte, this document serves as a practical roadmap for method development, grounded in established analytical principles and field-proven insights.

The Analytical Challenge: Understanding the Analyte

3-Methylpiperidine-1-carbaldehyde is a small, polar molecule. Its structure, featuring a saturated heterocyclic ring and a carbaldehyde group, presents a primary analytical hurdle: the lack of a strong ultraviolet (UV) chromophore. This intrinsic property renders direct analysis by conventional High-Performance Liquid Chromatography (HPLC) with UV detection challenging, necessitating a more nuanced approach to method development.

Furthermore, the presence of a basic nitrogen atom within the piperidine ring (pKa of the related 3-Methylpiperidine is approximately 11.07) dictates that the mobile phase pH will be a critical parameter in controlling retention and peak shape in reversed-phase HPLC.[1]

This guide will explore and compare several viable analytical strategies, providing the scientific rationale behind each approach to empower the researcher in selecting and developing a method best suited to their needs and available instrumentation.

Comparative Analysis of Analytical Strategies

The selection of an appropriate analytical technique hinges on a balance of sensitivity, selectivity, and practicality. Here, we compare four potential strategies for the analysis of 3-Methylpiperidine-1-carbaldehyde.

Analytical StrategyPrincipleAdvantagesDisadvantages
HPLC-UV with Pre-column Derivatization Chemical modification of the analyte to introduce a UV-absorbing chromophore.High sensitivity with standard UV detectors. Well-established chemistry.Can be time-consuming. Potential for side reactions and incomplete derivatization.
Reversed-Phase HPLC with Advanced Detection Separation on a non-polar stationary phase with universal detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).Direct analysis without derivatization. High sensitivity and selectivity (especially with MS).Requires specialized detectors. CAD can be non-linear. MS can be complex to operate.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation on a polar stationary phase, ideal for retaining and separating polar compounds.Excellent retention of polar analytes. Compatible with MS-friendly mobile phases.Can have longer equilibration times. Sensitive to water content in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of the volatile analyte in the gas phase followed by mass spectrometric detection.High sensitivity and selectivity. Suitable for volatile and semi-volatile compounds.Requires the analyte to be thermally stable and volatile. May require derivatization to improve volatility.

In-Depth Methodologies and Experimental Protocols

HPLC-UV with Pre-column Derivatization

This approach addresses the core challenge of poor UV absorbance by chemically modifying the carbaldehyde group.

Causality of Experimental Choices: The aldehyde functional group is reactive and can readily undergo condensation reactions. Derivatization with an agent containing a strong chromophore, such as 2,4-dinitrophenylhydrazine (DNPH), is a classic and effective strategy.[2] The resulting hydrazone is brightly colored and exhibits strong absorbance in the UV-visible region, enabling sensitive detection.

Experimental Workflow: Derivatization and HPLC-UV Analysis

Caption: Workflow for the analysis of 3-Methylpiperidine-1-carbaldehyde via DNPH derivatization and HPLC-UV.

Detailed Protocol: DNPH Derivatization

  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify with a small amount of sulfuric acid.

  • Sample Reaction: To 1 mL of the sample solution, add 1 mL of the DNPH reagent solution.

  • Incubation: Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • Analysis: The resulting solution can be directly injected into the HPLC system.

Proposed HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 360 nm.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Trustworthiness: This protocol is self-validating through the inclusion of a derivatized standard of 3-Methylpiperidine-1-carbaldehyde to confirm the retention time and response. The completeness of the derivatization reaction should be assessed during method validation.

Reversed-Phase HPLC with Advanced Detection

For laboratories equipped with more advanced detectors, direct analysis without derivatization is a more streamlined alternative.

Causality of Experimental Choices: Given the polar and basic nature of the analyte, retention on a standard C18 column can be challenging. To enhance retention and improve peak shape, two primary strategies can be employed:

  • Ion-Pair Chromatography: An anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase.[4] This reagent forms a neutral ion-pair with the protonated amine of the analyte, increasing its hydrophobicity and retention on the reversed-phase column.[5][6]

  • Buffered Mobile Phase: Utilizing a buffer at a pH of 2-3 units below the pKa of the analyte's conjugate acid will ensure the analyte is in a single, protonated state, leading to consistent retention and improved peak symmetry.

Proposed HPLC-CAD/MS Conditions:

  • Column: C18 or a polar-embedded C18 column.

  • Mobile Phase A: 0.1% Formic acid in water (for MS compatibility).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content.

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Trustworthiness: The use of a mass spectrometer provides high confidence in peak identification through mass-to-charge ratio confirmation. A system suitability test, including the injection of a known standard, will validate the performance of the chromatographic system.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[7]

Causality of Experimental Choices: In HILIC, a polar stationary phase (e.g., bare silica, or bonded phases with diol or amide functionalities) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous modifier. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. This is an ideal scenario for a polar molecule like 3-Methylpiperidine-1-carbaldehyde.

Logical Relationship: HILIC Separation Mechanism

HILIC_Mechanism Mobile_Phase High Organic Mobile Phase (e.g., Acetonitrile/Water) Stationary_Phase Polar Stationary Phase (e.g., Silica) Mobile_Phase->Stationary_Phase Forms Aqueous Layer Retention Partitioning into Aqueous Layer Stationary_Phase->Retention Analyte Polar Analyte (3-Methylpiperidine-1-carbaldehyde) Analyte->Stationary_Phase Interacts with

Caption: Simplified representation of the HILIC retention mechanism.

Proposed HILIC-MS Conditions:

  • Column: A HILIC column (e.g., silica, amide, or diol phase).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A gradient starting with a high percentage of mobile phase A.

  • Detection: Mass Spectrometry (MS).

Trustworthiness: HILIC methods are validated by demonstrating reproducible retention times and peak areas for a standard of the analyte. The use of a mass spectrometer as a detector adds a high degree of certainty to peak identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of 3-Methylpiperidine-1-carbaldehyde, GC-MS represents a powerful alternative to HPLC.

Causality of Experimental Choices: GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. For a relatively small molecule like the target analyte, volatility is expected to be sufficient for GC analysis. The mass spectrometer provides highly selective and sensitive detection.

Proposed GC-MS Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C).

  • Injector: Split/splitless injector at a temperature of 250 °C.

  • Detector: Mass Spectrometer operating in Electron Ionization (EI) mode.

Trustworthiness: The fragmentation pattern obtained from EI-MS provides a chemical "fingerprint" of the analyte, which can be compared to a library or a standard for confident identification. The method's performance is validated through system suitability checks and the analysis of a known standard.

Method Validation: Ensuring Scientific Integrity

Regardless of the chosen analytical strategy, a thorough method validation according to the International Council for Harmonisation (ICH) guidelines is paramount to ensure the reliability and trustworthiness of the generated data.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Diagram: HPLC Method Validation Workflow

HPLC_Validation Validation Method Validation Plan Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness System Suitability

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Conclusion and Recommendations

The analysis of 3-Methylpiperidine-1-carbaldehyde presents a tractable analytical challenge that can be addressed through several well-established strategies.

  • For laboratories with standard HPLC-UV instrumentation, pre-column derivatization with DNPH is a robust and sensitive approach.

  • For those with access to advanced detectors, direct analysis by HPLC-CAD or HPLC-MS offers a more streamlined workflow. Ion-pairing chromatography can be a valuable tool to enhance retention in reversed-phase mode.

  • HILIC is a highly recommended technique for this polar analyte, especially when coupled with mass spectrometry.

  • GC-MS stands as a powerful and highly selective alternative, provided the analyte is sufficiently volatile and thermally stable.

The optimal choice will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. It is strongly recommended to perform a thorough method validation for the chosen approach to ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183. [Link]

  • Waters. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]

  • California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Swann, J. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(2), 437-447. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Ferdinandusse, S., et al. (2005). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Analytical Biochemistry, 343(1), 162-168. [Link]

  • Welch. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.